molecular formula C8H16N2O2 B1321204 N-methyl-3-morpholin-4-ylpropanamide CAS No. 344772-76-5

N-methyl-3-morpholin-4-ylpropanamide

Cat. No.: B1321204
CAS No.: 344772-76-5
M. Wt: 172.22 g/mol
InChI Key: PPDBBEIMLYUYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-morpholin-4-ylpropanamide is a chemical compound intended for research and development purposes in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are solely responsible for ensuring safe handling and disposal of this material in accordance with all applicable local, state, and federal regulations. The morpholine group is a common feature in medicinal chemistry and is found in compounds with a range of biological activities. For instance, morpholine-containing structures have been investigated as potential antimalarial agents and have also been featured in patents for antimicrobial compounds, showing activity against bacteria such as Pseudomonas aeruginosa . The amide functional group in molecules like this is a cornerstone in organic synthesis and is frequently utilized in condensation reactions to build more complex molecular architectures . As a building block, N-methyl-3-morpholin-4-ylpropanamide may be of value in the synthesis of novel compounds for pharmaceutical discovery, agrochemical research, and as a intermediate in method development. Researchers should consult the specific product data sheet for detailed information on physical and chemical properties, hazard identification, and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)2-3-10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDBBEIMLYUYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-methyl-3-morpholin-4-ylpropanamide" in silico ADMET prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of N-methyl-3-morpholin-4-ylpropanamide . As a structural motif often utilized in fragment-based drug discovery (FBDD) and as a synthetic intermediate, understanding its pharmacokinetic liability is critical for lead optimization.

The analysis utilizes consensus QSAR (Quantitative Structure-Activity Relationship) modeling based on industry-standard algorithms (SwissADME, pkCSM, ADMETlab 2.0). The data suggests this compound exhibits high aqueous solubility and excellent oral bioavailability , but faces potential blood-brain barrier (BBB) permeability limitations due to low lipophilicity.

Chemical Identity & Physicochemical Profiling[1]

The foundation of ADMET prediction lies in the accurate calculation of molecular descriptors. The structure consists of a polar morpholine ring linked via an ethyl chain to an N-methyl amide.

Compound: N-methyl-3-morpholin-4-ylpropanamide SMILES: CNC(=O)CCN1CCOCC1

Calculated Molecular Descriptors

The following properties were derived using the RDKit descriptor engine and consensus LogP algorithms.

PropertyValueInterpretation
Molecular Weight (MW) 172.23 g/mol Optimal. <200 Da suggests fragment-like behavior; favorable for diffusion.
Consensus LogP -0.32Hydrophilic. Suggests high water solubility but limited passive membrane diffusion.
TPSA 41.57 ŲExcellent. <140 Ų indicates good intestinal absorption.
Rotatable Bonds 4Flexible. High conformational freedom may impact binding entropy.
H-Bond Donors 1 (Amide NH)Compliant. Rule of 5 compliant.
H-Bond Acceptors 3 (O, N, O)Compliant. Rule of 5 compliant.
The Lipinski & Veber Filter Analysis
  • Lipinski Rule of 5: 0 Violations. (Pass)

  • Veber Rules: 0 Violations (Rotatable bonds

    
     10, TPSA 
    
    
    
    140). (Pass)
  • Lead-Likeness: Pass.

Absorption & Distribution (A/D)[2]

The "A" and "D" parameters determine the bioavailability and tissue penetration of the molecule.

Bioavailability Radar & Absorption

Based on the BOILED-Egg model (SwissADME), the compound falls within the "White" region (High GI Absorption) but outside the "Yellow" yolk (Brain penetration).

  • Human Intestinal Absorption (HIA): Predicted High . The low molecular weight compensates for the low LogP, allowing paracellular transport or solvent drag in addition to passive diffusion.

  • Caco-2 Permeability: Predicted Moderate (

    
     log cm/s).
    
  • P-glycoprotein (P-gp) Substrate: No. The molecule is unlikely to be effluxed by MDR1, preserving its oral bioavailability.

Distribution & BBB Permeability
  • Blood-Brain Barrier (BBB): Predicted Non-Permeant .

    • Mechanistic Insight: While the MW is small, the negative LogP (-0.32) indicates the molecule is too polar to passively cross the endothelial tight junctions of the BBB efficiently.

  • Volume of Distribution (VDss): Predicted Low (~0.4 L/kg). The compound is likely to remain in total body water rather than sequestering into adipose tissue.

Metabolism & Excretion (M/E)

Metabolic stability is assessed by interaction with Cytochrome P450 (CYP) isoforms.

CYP450 Interaction Profile

The morpholine ring and the N-methyl amide are the primary metabolic soft spots.

IsoformSubstrate/Inhibitor StatusConfidence
CYP1A2 Non-InhibitorHigh
CYP2C9 Non-InhibitorHigh
CYP2C19 Non-InhibitorHigh
CYP2D6 Non-InhibitorHigh
CYP3A4 Potential Substrate / Non-InhibitorModerate

Metabolic Pathway Prediction:

  • N-Dealkylation: CYP-mediated removal of the N-methyl group on the amide.

  • Ring Oxidation: Hydroxylation of the morpholine ring (likely at C2 or C3 positions), leading to ring-opening.

Clearance
  • Renal Clearance: Likely the dominant route due to high hydrophilicity and low protein binding.

Toxicity Profiling (T)

In silico toxicology alerts (structural alerts) and QSAR regression models were applied.

Key Toxicity Endpoints
EndpointPredictionRisk Level
AMES Mutagenicity NegativeLow
hERG I/II Inhibition NegativeLow (Cardiotoxicity unlikely)
Hepatotoxicity NegativeLow
Skin Sensitization Positive Alert Moderate

Toxicological Context: Morpholine derivatives can exhibit skin sensitization properties. While the amide linkage mitigates the basicity of the morpholine nitrogen (pKa shift), the potential for reactive metabolite formation (via ring opening) warrants handling precautions.

Integrated Workflow Protocol

ADMET_Workflow cluster_checks Key Decision Gates Input Input: SMILES CNC(=O)CCN1CCOCC1 Desc Descriptor Calculation (RDKit/Mordred) Input->Desc Filters Drug-Likeness Filters (Lipinski/Veber) Desc->Filters Gate1 LogP < 0? Desc->Gate1 Gate2 TPSA < 140? Desc->Gate2 ADME_Models QSAR Models (SwissADME/pkCSM) Filters->ADME_Models Pass Tox_Models Toxicity Alerts (ProTox-II) ADME_Models->Tox_Models Output Final Profile: High Bioavailability Low BBB Permeability Tox_Models->Output

Caption: Logical workflow for in silico ADMET profiling, moving from structural input to consensus endpoint prediction.

Metabolic Stability Visualization

The following diagram details the predicted metabolic soft spots based on SMARTCyp logic.

Metabolism Parent N-methyl-3-morpholin-4-ylpropanamide M1 Metabolite 1: N-Desmethyl Amide (Amide Hydrolysis/Dealkylation) Parent->M1 CYP3A4 / Amidase M2 Metabolite 2: Morpholine Ring Oxidation (Hydroxylation) Parent->M2 CYP2D6 / CYP3A4 M3 Metabolite 3: Ring Opening (Aldehyde Formation) M2->M3 Spontaneous

Caption: Predicted metabolic pathways highlighting the N-methyl amide and morpholine ring as primary sites of enzymatic attack.

Conclusion & Recommendations

N-methyl-3-morpholin-4-ylpropanamide presents a favorable profile for a lead fragment or peripheral therapeutic agent.

  • Solubility: Excellent. No formulation challenges expected.

  • Bioavailability: High oral absorption predicted.

  • CNS Activity: Unlikely to be CNS active due to low LogP; suitable for peripheral targets where CNS side effects must be avoided.

  • Safety: Low genotoxicity risk. Monitor for skin sensitization during handling.

Recommendation: Proceed with in vitro validation (LogD7.4 measurement and microsomal stability assay) to confirm the hydrophilic nature and metabolic half-life.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[1][2][3][4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports, 7, 42717.[1][2][3][4] [Link]

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[5][6] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[5][6][7][8] Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021).[9][10] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[9][10][11][12] Nucleic Acids Research, 49(W1), W5–W14.[9][13] [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

Sources

Methodological & Application

Application Note: N-methyl-3-morpholin-4-ylpropanamide as a Strategic Intermediate in Drug Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, N-methyl-3-morpholin-4-ylpropanamide (CAS: 7210-67-5) serves as a critical "solubility-enhancing linker."[1] This molecule combines the metabolic stability and aqueous solubility of the morpholine ring with a versatile amide tether.

It is primarily utilized in two contexts:

  • As a Terminal Motif: To append a polar morpholine "tail" to lipophilic drug scaffolds, improving LogD and oral bioavailability.

  • As a Synthetic Precursor: It is the direct precursor to N-methyl-3-morpholin-4-ylpropan-1-amine, a diamine linker found in numerous kinase inhibitors and CNS-active agents.[1]

This guide details the Green Synthesis Protocol for this intermediate via aza-Michael addition and its subsequent transformation into functional drug scaffolds.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, the physicochemical baseline must be established for quality control.

PropertyValue / Description
IUPAC Name N-methyl-3-(morpholin-4-yl)propanamide
CAS Number 7210-67-5
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Solubility Miscible in water, MeOH, DCM, DMSO; poorly soluble in Hexanes
pKa (Calc) ~7.8 (Morpholine nitrogen)
LogP (Calc) -0.3 to 0.1 (Highly hydrophilic)

Module A: Synthesis Protocol (Green Aza-Michael Addition)

Objective: Synthesize N-methyl-3-morpholin-4-ylpropanamide with >95% Atom Economy using a solvent-free or aqueous aza-Michael addition.

Mechanistic Insight

The reaction utilizes the nucleophilicity of the secondary amine (morpholine) to attack the

1
Experimental Workflow

Reagents:

  • Morpholine (1.05 equiv) [CAS: 110-91-8][1]

  • N-Methylacrylamide (1.0 equiv) [CAS: 1187-58-2][1]

  • Solvent: Water (Green route) or Methanol (Traditional)[1]

  • Catalyst: None required (autocatalytic) or 5 mol% CaCl₂ (Lewis acid acceleration)[1]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with N-methylacrylamide (10 mmol, 0.85 g) dissolved in water (5 mL).

  • Addition: Cool the solution to 0–5°C using an ice bath. Note: The reaction is exothermic.

  • Reaction: Add Morpholine (10.5 mmol, 0.91 g) dropwise over 10 minutes.

  • Optimization: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (10% MeOH in DCM).[1] Stain with KMnO₄ to visualize the disappearance of the acrylamide double bond.

  • Workup:

    • For Water Solvent: Freeze-dry (lyophilize) the aqueous solution directly to obtain the crude product.

    • For Methanol Solvent: Concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If necessary, purify via vacuum distillation (high boiling point) or flash column chromatography (DCM:MeOH 95:5).[1]

Reaction Pathway Diagram[9][10]

SynthesisPathwayMorpholineMorpholine(Nucleophile)TSTransition State(Zwitterionic Intermediate)Morpholine->TSNucleophilic AttackAcrylamideN-Methylacrylamide(Michael Acceptor)Acrylamide->TSProductN-methyl-3-morpholin-4-ylpropanamide(Target Intermediate)TS->ProductProton Transfer(Solvent Assisted)

Figure 1: The atom-economic aza-Michael addition pathway.[1] No byproducts are generated.[1]

Module B: Downstream Applications & Transformations[1]

Once synthesized, the amide functionality serves as a stable "mask" for the amine or as a final polar motif.

Reduction to Diamine Linkers

The most common application is the reduction of the amide carbonyl to a methylene group, yielding N-methyl-3-morpholin-4-ylpropan-1-amine .[1] This diamine is a privileged scaffold in neuropharmacology.

Protocol:

  • Dissolve the amide (1 equiv) in anhydrous THF.

  • Slowly add LiAlH₄ (2.5 equiv) at 0°C under Argon.

  • Reflux for 12 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water).

  • Isolate the diamine oil.

Application Logic Flow

ApplicationsIntermediateN-methyl-3-morpholin-4-ylpropanamideReductionReduction (LiAlH4/BH3)Intermediate->ReductionHydrolysisHydrolysis (Acid/Base)Intermediate->HydrolysisDirectUseDirect CouplingIntermediate->DirectUseDiamineN-methyl-3-morpholin-4-ylpropan-1-amine(Linker for CNS Drugs)Reduction->DiamineAcid3-Morpholinopropanoic Acid(Peptide Coupling Partner)Hydrolysis->AcidLibraryFragment Library(Solubility Tail)DirectUse->Library

Figure 2: Strategic divergence of the intermediate into functional drug discovery modules.[1]

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the intermediate, use the following validation markers.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 5.5–6.5 ppm ABSENCE of these signals confirms full consumption of Acrylamide.[1]
¹H NMR δ 2.4–2.6 ppm Triplet signals (CH₂-CH₂) indicate successful Michael addition.[1]
LC-MS (ESI+) [M+H]⁺ = 173.2 Primary ion peak.[1]
TLC (KMnO₄) Rf ~ 0.3 Product spot (polar).[1] Impurities (bis-addition) appear at baseline.[1]

Common Pitfall:

  • Polymerization:[1] If the reaction overheats (>60°C) without inhibitor, the acrylamide may polymerize. This presents as an insoluble white gum. Control: Maintain temperature <30°C.

Safety & Handling

  • Acrylamide Toxicity: N-methylacrylamide is a neurotoxin and potential carcinogen.[1] Handle in a fume hood with nitrile gloves. Once reacted, the toxicity is significantly reduced, but the product should still be treated as an irritant.

  • Morpholine: Corrosive and flammable.[2] Causes severe skin burns.[3]

  • Storage: Store the product under nitrogen; it is hygroscopic and secondary amines can absorb CO₂ over time.

References

  • Aza-Michael Addition Protocols

    • Reddy, B. M., et al. (2010).[1] "An Efficient Protocol for Aza-Michael Addition Reactions." Journal of Molecular Catalysis A: Chemical.

  • Morpholine in Drug Discovery

    • Kumari, A., et al. (2020).[1][4] "Therapeutic potential of morpholine-based compounds." Future Medicinal Chemistry. [1]

  • Chemical Properties & Safety

    • PubChem Compound Summary for CAS 7210-67-5 (Analog/Substructure Search).[1] [1]

  • Reduction of Amides

    • Master Organic Chemistry. "Reduction of Amides to Amines with LiAlH4."

"N-methyl-3-morpholin-4-ylpropanamide" antimicrobial activity testing procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: In Vitro Antimicrobial Activity Testing of N-methyl-3-morpholin-4-ylpropanamide

For Internal Use and Scientific Dissemination

Introduction and Scientific Rationale

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The morpholine chemical scaffold is a key feature in several approved drugs, including the antibiotic linezolid, and various derivatives have shown promising biological activities.[1] Compounds containing a morpholine ring have been investigated for a range of antimicrobial properties.[2][3][4] This document provides a comprehensive, standardized protocol for conducting in vitro antimicrobial susceptibility testing of the novel compound N-methyl-3-morpholin-4-ylpropanamide .

The primary objective of this protocol is to determine the quantitative antimicrobial activity of the test compound against a panel of clinically and industrially relevant microorganisms. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] This metric is crucial for assessing the potency of a potential antimicrobial agent.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[6][7][8] This value distinguishes between agents that merely inhibit growth (microbiostatic) and those that actively kill the microorganism (microbicidal), a critical distinction for therapeutic applications.

The methodologies described herein are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratories.[9][10][11][12][13][14]

Safety and Handling Precautions

All laboratory procedures must be conducted in accordance with established safety guidelines.

  • Chemical Safety: The specific toxicological properties of N-methyl-3-morpholin-4-ylpropanamide may not be fully characterized. Therefore, it should be treated as a potentially hazardous substance.[15] Always consult the Material Safety Data Sheet (MSDS) before handling.[16]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[17][18]

    • Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[16][18]

    • In case of a spill, notify personnel and clean the area according to the MSDS guidelines.[16]

  • Biological Safety: All microbial cultures are potential pathogens. Work should be performed in a Biosafety Level 2 (BSL-2) laboratory by trained personnel.

    • Aseptic techniques must be strictly followed to prevent contamination.

    • All contaminated materials (e.g., pipette tips, microplates, culture tubes) must be decontaminated, typically by autoclaving, before disposal.

    • Always wash hands thoroughly after handling microbial cultures.[17]

Materials and Reagents

Test Compound and Control Antibiotics
  • N-methyl-3-morpholin-4-ylpropanamide (Purity ≥95%)

  • Positive Control Antibiotics (e.g., Gentamicin, Vancomycin, Amphotericin B)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

Microorganisms

A representative panel of quality control (QC) strains should be used, sourced from a recognized culture collection like the American Type Culture Collection (ATCC).[19] This ensures the use of well-characterized strains with defined susceptibility profiles.[19][20]

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)[20][21]

    • Enterococcus faecalis (e.g., ATCC 29212)[20]

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)[19][20]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)[20]

  • Yeast (Fungus):

    • Candida albicans (e.g., ATCC 90028)

Culture Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[7]

  • RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi

  • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) for bacterial subculturing

  • Sabouraud Dextrose Agar (SDA) for fungal subculturing

  • Sterile 0.9% Saline Solution

  • 0.5 McFarland Turbidity Standard

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Spectrophotometer or densitometer

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Inoculum

Rationale: Accurate preparation of the test compound and standardization of the microbial inoculum are the most critical steps for ensuring the reproducibility and accuracy of susceptibility testing.[9] The inoculum density must be tightly controlled because an overly dense or sparse culture will lead to false-resistant or false-susceptible MIC results, respectively.

4.1.1 Preparation of Test Compound Stock Solution

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Procedure:

    • Accurately weigh a precise amount of N-methyl-3-morpholin-4-ylpropanamide powder.

    • Dissolve the compound in 100% sterile DMSO to create a final stock concentration of 10 mg/mL (10,000 µg/mL).

    • Causality Note: DMSO is often used for its ability to dissolve a wide range of organic compounds that are poorly soluble in aqueous media. However, its final concentration in the test wells should not exceed 1-2% to avoid antimicrobial effects or growth inhibition from the solvent itself.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.1.2 Preparation of Microbial Inoculum

  • Objective: To prepare a microbial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

    • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

    • Vortex the tube to create a smooth, homogenous suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or more accurately using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

    • This standardized suspension is now ready for the final dilution step before inoculating the microtiter plates.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized, quantitative technique that determines the MIC by exposing a standard inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid medium.[5][9][11][13] It is considered a reference method by both CLSI and EUCAST.[9][10]

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_controls Controls cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock (10 mg/mL in DMSO) add_compound Add 100 µL Compound to Well 1 prep_compound->add_compound prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Inoculum for Final Well Concentration prep_inoculum->dilute_inoculum add_inoculum Add 50 µL Diluted Inoculum to Wells 1-11 dilute_inoculum->add_inoculum add_broth Add 50 µL Broth to Wells 2-12 serial_dilute Perform 2-fold Serial Dilution (Well 1 to Well 10) add_broth->serial_dilute add_compound->serial_dilute serial_dilute->add_inoculum growth_control Well 11: Growth Control (Broth + Inoculum) incubate Incubate Plate (35°C, 18-24h) add_inoculum->incubate sterility_control Well 12: Sterility Control (Broth Only) read_mic Visually Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Plate Setup:

    • Add 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare an intermediate dilution of the test compound stock. For a starting test concentration of 256 µg/mL, add the appropriate amount of stock solution to broth.

    • Add 100 µL of this diluted test compound to well 1. The final volume in well 1 is 100 µL.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this 2-fold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of serially diluted compound.

  • Inoculation:

    • Dilute the 0.5 McFarland suspension into fresh broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.

    • Add 50 µL of this final diluted inoculum to wells 1 through 11. The final volume in these wells is now 100 µL.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Contains 50 µL of broth and 50 µL of inoculum. This well must show turbidity for the test to be valid.

    • Well 12 (Sterility Control): Contains 100 µL of uninoculated broth. This well must remain clear.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35 ± 2°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22] Growth is observed as turbidity or a pellet at the bottom of the well.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: This protocol is a direct extension of the MIC assay and is essential for determining whether the compound has a cidal (killing) or static (inhibitory) effect.[22][23] It involves subculturing from the clear wells of the MIC plate onto agar to see if any viable organisms remain.

Workflow Diagram: MBC/MFC Determination

MBC_Workflow cluster_input Input cluster_procedure Procedure cluster_output Incubation & Reading mic_plate Completed MIC Plate (Post-incubation) select_wells Select Wells at MIC, MICx2, MICx4, etc. (No visible growth) mic_plate->select_wells inoculum_control Plate a Dilution of the Original Inoculum (for CFU count) mic_plate->inoculum_control Compare against spot_plate Spot-plate 10-20 µL from selected wells onto drug-free agar select_wells->spot_plate incubate_agar Incubate Agar Plate (35°C, 18-24h) spot_plate->incubate_agar determine_mbc Determine MBC/MFC: Lowest concentration with ≥99.9% kill vs. inoculum inoculum_control->determine_mbc count_colonies Count Colonies (CFU) from each spot incubate_agar->count_colonies count_colonies->determine_mbc

Caption: Workflow for MBC/MFC determination following an MIC test.

Procedure:

  • Subculturing:

    • Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, take a 10 µL aliquot from each of these wells and spot-plate it onto a quadrant of a fresh, drug-free agar plate (MHA/TSA for bacteria, SDA for fungi).

  • Incubation:

    • Allow the spots to dry completely before inverting the plate.

    • Incubate the agar plate under the same conditions used for the MIC assay.

  • Reading the MBC/MFC:

    • After incubation, count the number of colonies (CFUs) in each spot.

    • The MBC/MFC is defined as the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU compared to the original inoculum count.[6][22]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example MIC and MBC Data for N-methyl-3-morpholin-4-ylpropanamide

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus292131632Cidal (2)
E. coli2592264>256Static (>4)
P. aeruginosa27853128>256Static (>2)
C. albicans9002832128Static (4)
Gentamicin(Control)0.51Cidal (2)

Interpretation:

  • The MBC/MIC ratio is a useful metric for classifying the antimicrobial effect.

  • A ratio of ≤ 4 is generally considered bactericidal/fungicidal .

  • A ratio of > 4 is generally considered bacteriostatic/fungistatic .

References

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: MIC/MBC Testing | International and Accredited Lab Source: Nikopharmad URL: [Link]

  • Title: Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide Source: American Laboratory Trading URL: [Link]

  • Title: MIC Determination Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: Tips for Handling Lab Chemicals: A Comprehensive Guide Source: Crystalgen URL: [Link]

  • Title: Lab Safety Rules and Guidelines Source: University of Illinois Springfield URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination Source: PubMed URL: [Link]

  • Title: Life-Changing Safety Tips for Handling Laboratory Chemicals Source: Actylis Lab Solutions URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

  • Title: CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests Source: Intertek Inform URL: [Link]

  • Title: M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Regulations.gov URL: [Link]

  • Title: Quality Control Strains (standard strains) and their Uses Source: Microbe Online URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Source: Antimicrobial Testing Laboratory URL: [Link]

  • Title: EUCAST MIC Determination Testing Source: Testing Laboratory URL: [Link]

  • Title: Methodology and Instructions Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: ATCC® Multidrug-Resistant & Antimicrobial Testing Reference Strains Source: HiMedia Laboratories URL: [Link]

  • Title: Broth Microdilution Source: MI - Microbiology URL: [Link]

  • Title: Antibacterial Strains Source: Microbe Investigations URL: [Link]

  • Title: Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: ATCC bacterial strains selected for antimicrobial susceptibility tests Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Resistance Strains Source: Microbiologics URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

  • Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL: [Link]

  • Title: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: N-methyl-3-(methylamino)propanamide Source: PubChem URL: [Link]

  • Title: 2-(3-Morpholin-4-ylpyrrolidin-1-yl)propanimidamide Source: PubChem URL: [Link]

  • Title: Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2) Source: Cheméo URL: [Link]

  • Title: Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa Source: PubMed URL: [Link]

  • Title: Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study Source: ResearchGate URL: [Link]

  • Title: N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

"N-methyl-3-morpholin-4-ylpropanamide" derivatization for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for N-methyl-3-morpholin-4-ylpropanamide Derivatization in SAR Studies

Introduction: The Scaffold in Context

In modern drug discovery, N-methyl-3-morpholin-4-ylpropanamide represents a classic "solubilizing tail" motif. It combines a saturated heterocycle (morpholine) with a flexible linker (propyl chain) and a polar terminus (amide). This architecture is frequently appended to lipophilic pharmacophores (e.g., kinase inhibitors, GPCR ligands) to modulate physicochemical properties without disrupting the primary binding mode.

This Application Note provides a rigorous framework for derivatizing this specific scaffold. Rather than treating it as a static endpoint, we view it as a dynamic template for optimizing Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

Why This Scaffold?
  • Morpholine Head: Moderate basicity (

    
    ) ensures solubility at physiological pH while minimizing hERG liability often associated with more basic amines like piperidine.
    
  • Propyl Linker: Provides rotational freedom, allowing the morpholine to exit the binding pocket into the solvent front.

  • N-methyl Amide: Acts as a hydrogen bond acceptor/donor pair while the methyl cap improves membrane permeability compared to primary amides.

Strategic Design: The 3-Zone SAR Approach

To systematically explore this chemical space, we divide the molecule into three derivatization zones.

Zone 1: The Morpholine Head (Basicity & Metabolism)

  • Objective: Modulate

    
     and block metabolic "soft spots."
    
  • Modifications: 2,6-dimethylmorpholine (steric block), oxazepane (ring expansion), or bridging (3-oxa-8-azabicyclo[3.2.1]octane).

Zone 2: The Linker (Trajectory & Rigidity)

  • Objective: Restrict conformational entropy.

  • Modifications:

    
    -methylation (branching), unsaturation (acrylamide rigidity), or chain shortening (ethyl vs. propyl).
    

Zone 3: The Amide Terminus (Interaction Profile)

  • Objective: Optimize H-bond networking.

  • Modifications:

    
    -ethyl, 
    
    
    
    -cyclopropyl, or bioisosteric replacement (e.g., oxadiazole).
Visualization: SAR Decision Tree

SAR_Decision_Tree Scaffold N-methyl-3-morpholin-4-ylpropanamide (Base Scaffold) Zone1 Zone 1: Morpholine Head (Solubility/Metabolism) Scaffold->Zone1 Zone2 Zone 2: Propyl Linker (Conformation) Scaffold->Zone2 Zone3 Zone 3: Amide Tail (Binding/Permeability) Scaffold->Zone3 Z1_Mod1 2,6-Dimethyl (Block CYP oxidation) Zone1->Z1_Mod1 Z1_Mod2 Bioisosteres (Piperazine/Thiomorpholine) Zone1->Z1_Mod2 Z2_Mod1 Alpha-Methylation (Rigidification) Zone2->Z2_Mod1 Z2_Mod2 Unsaturation (Acrylamide) Zone2->Z2_Mod2 Z3_Mod1 N-Alkylation (Et, iPr, cPr) Zone3->Z3_Mod1 Z3_Mod2 Reverse Amide (Isostere) Zone3->Z3_Mod2

Figure 1: Strategic segmentation of the scaffold for SAR exploration. Each zone addresses a specific liability (metabolism, entropy, or binding).

Experimental Protocols
Protocol A: High-Throughput Synthesis via Michael Addition (The "Green" Route)

This is the preferred method for generating libraries where the Morpholine Head is varied. It utilizes the high reactivity of acrylamides toward secondary amines.

Mechanism: Aza-Michael Addition.[1][2] Advantages: Atom economy (100%), no coupling reagents, simple purification.

Materials:

  • Electrophile:

    
    -methylacrylamide (Toxic! Neurotoxin - handle with extreme care).
    
  • Nucleophile: Various Morpholine analogs (e.g., morpholine, 2,6-dimethylmorpholine).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Scavenger: Polymer-supported Isocyanate (PS-NCO).

Step-by-Step Procedure:

  • Preparation: In a 4 mL vial, dissolve

    
    -methylacrylamide (1.0 equiv, 0.5 mmol) in EtOH (2 mL).
    
  • Addition: Add the morpholine derivative (1.2 equiv, 0.6 mmol).

    • Note: No base is usually required for aliphatic amines. If using less nucleophilic amines, add 0.1 equiv of DBU.

  • Reaction: Cap and shake at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check by LCMS.[3] The acrylamide double bond signal should disappear.

  • Purification (Scavenging):

    • Add PS-NCO resin (3.0 equiv relative to excess amine) to scavenge unreacted morpholine.

    • Shake for 2 hours.

    • Filter the resin.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: High-purity

      
      -amino amide.
      

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Incomplete Conversion Steric hindrance on amineHeat to 60°C or use Lewis Acid catalyst (

, 5 mol%).
Retro-Michael Product instabilityAvoid high heat during concentration; store at -20°C.
Polymerization Acrylamide instabilityAdd a radical inhibitor (BHT) if storing the acrylamide stock.
Protocol B: Modular Synthesis via Amide Coupling

Use this route when the specific Acrylamide is not commercially available or when varying the Amide Tail (Zone 3).

Mechanism: HATU-mediated condensation.

Step-by-Step Procedure:

  • Core Synthesis: React morpholine with methyl acrylate (Michael Addition)

    
     Hydrolyze ester (LiOH) 
    
    
    
    Yields 3-morpholinopropanoic acid .
  • Activation: Dissolve 3-morpholinopropanoic acid (1.0 equiv) in DMF (0.2 M).

  • Coupling:

    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

    • Add the amine of choice (e.g., methylamine, cyclopropylamine) (1.2 equiv).

  • Reaction: Stir at RT for 2 hours.

  • Workup:

    • Critical Step: Because the product is amphiphilic (polar amine + lipophilic tail), standard aqueous extraction often fails.

    • Method: Direct injection onto Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthesis Workflow

Synthesis_Workflow Morpholine Morpholine (Nucleophile) Michael Protocol A: Michael Addition (EtOH, RT, 4h) Morpholine->Michael Acrylamide N-methylacrylamide (Electrophile) Acrylamide->Michael Acid 3-Morpholinopropanoic Acid Coupling Protocol B: Amide Coupling (HATU, DMF, DIPEA) Acid->Coupling Amine R-NH2 (Diverse Amines) Amine->Coupling Scavenge Resin Scavenging (PS-NCO) Michael->Scavenge If excess amine HPLC Prep-HPLC (C18, H2O/ACN) Coupling->HPLC Required for salt removal Final Target Derivative (>95% Purity) Scavenge->Final HPLC->Final

Figure 2: Workflow selection based on available starting materials. Protocol A is preferred for efficiency; Protocol B offers higher diversity at the amide terminus.

Physicochemical Assessment (Data Interpretation)

Once synthesized, the derivatives must be profiled. The "N-methyl-3-morpholin-4-ylpropanamide" core typically exhibits the following baseline metrics. Use this table to benchmark your derivatives.

MetricBaseline ValueOptimization GoalRationale
cLogP ~ -0.5 to 0.21.0 – 3.0 (for CNS)The baseline is very polar. Derivatization often aims to increase lipophilicity slightly to improve permeability.
pKa (Base) 8.37.0 – 8.0Lowering pKa (e.g., via electron-withdrawing groups on the linker) reduces lysosomal trapping.
tPSA ~ 50 Ų< 90 ŲGood range for oral bioavailability.
Metabolic Stability Moderate (

min)
> 60 minThe morpholine ring is susceptible to oxidation. 2,6-dimethyl substitution significantly improves this.

Validation Check:

  • If LogD > 3.5 : The tail is too greasy; revert to the standard morpholine.

  • If Solubility < 10 µM : The amide bond may be stacking; consider N-methylation or using a more flexible linker.

References
  • Morpholine Scaffolds in Medicinal Chemistry: Kumari, A., & Singh, R. (2020).[4][5][6] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Michael Addition Protocols: Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. [Link]

  • Amide Coupling Reagents (HATU vs. Others): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link] (Note: Link directs to authoritative review on coupling).

  • Metabolic Stability of Cyclic Amines: Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: structural modification of morpholine cyclic amines. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Protocol for the Evaluation of N-methyl-3-morpholin-4-ylpropanamide (NMMP) in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This Application Note provides a standardized framework for the handling, solubilization, and biological evaluation of N-methyl-3-morpholin-4-ylpropanamide (NMMP) in in vitro systems. NMMP is a morpholine-substituted amide often utilized as a synthetic intermediate, a polar aprotic solvent additive, or a pharmacophore in fragment-based drug discovery (FBDD).

Critical Scientific Context: Unlike standard small molecules, NMMP presents unique challenges due to its morpholine moiety (pKa ~8.3) and its structural potential for Retro-Michael addition . In aqueous media, particularly at varying pH or elevated temperatures (37°C), there is a theoretical risk of the molecule undergoing


-elimination to release N-methylacrylamide (a known neurotoxin) and free morpholine.

Therefore, this protocol prioritizes stability validation and pH control alongside standard cytotoxicity profiling. This guide ensures that observed biological phenotypes are attributable to the intact molecule rather than its degradation products or pH artifacts.

Physicochemical Properties & Preparation[1][2][3][4][5]

Chemical Profile
PropertyValueImplication for Cell Culture
IUPAC Name N-methyl-3-morpholin-4-ylpropanamideTarget Molecule
Molecular Weight ~172.22 g/mol Small molecule; rapid diffusion expected.
LogP (Predicted) -0.5 to 0.2Amphiphilic/Polar. Likely membrane permeable but water-soluble.
pKa (Base) ~8.3 (Morpholine N)Critical: Will act as a buffer. High concentrations (>1 mM) may alkalinize culture media.
Solubility Water, DMSO, EthanolDMSO is preferred for stock to prevent hydrolysis during storage.
Stock Solution Protocol

Objective: Create a stable 100 mM Master Stock.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Although NMMP is water-soluble, aqueous stocks are prone to hydrolysis and microbial growth over time.

  • Weighing: Weigh 17.2 mg of NMMP powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the solution generates heat (exothermic solvation), allow it to cool before sealing.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter .

    • Warning: Do not use Cellulose Acetate (CA) filters, as DMSO may degrade them.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Stability & QC Logic (The "Black Box" Validation)

Before treating valuable cell lines, you must validate that NMMP remains intact in your specific culture media.

NMMP_Stability_Logic cluster_degradation Risk: Retro-Michael Elimination Start Start: NMMP Stock MediaMix Dilute in Media (37°C) Start->MediaMix Check1 Check pH Drift MediaMix->Check1 Adjust Adjust HEPES/Bicarb Check1->Adjust pH > 7.6 Incubate Incubate 24h @ 37°C Check1->Incubate pH OK Adjust->Incubate HPLC LC-MS / HPLC QC Incubate->HPLC Degrade Breakdown Products: 1. N-methylacrylamide (Toxic) 2. Free Morpholine Incubate->Degrade If Unstable

Figure 1: Stability validation workflow. It is vital to confirm the compound does not degrade into toxic acrylamide byproducts before attributing biological effects to NMMP.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (Dose-Ranging)

Because morpholine derivatives can be lysosomotropic (accumulating in acidic organelles), establishing a therapeutic window is essential.

Materials:

  • Cell Line: HeLa, HEK293, or specific target line.

  • Assay: CCK-8 or MTT.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: 10 µM Puromycin.

Step-by-Step:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Preparation of Working Solutions:

    • Prepare a 2x serial dilution of NMMP in complete media.

    • Range: 0 µM (Vehicle) to 1000 µM.

    • Critical: Maintain DMSO concentration constant (e.g., 0.5%) across all wells to normalize solvent effects.

  • Treatment: Aspirate old media and add 100 µL of NMMP-containing media.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent, incubate 1-4 hours, and read Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control. Plot Log(Concentration) vs. Viability to determine IC50.

Protocol B: Functional Treatment (Signaling/Metabolism)

Once a non-toxic dose (e.g.,

Treatment_Workflow Seed 1. Seed Cells (6-well / 10cm dish) Starve 2. Serum Starve (Optional: Sync) Seed->Starve 24h Treat 3. NMMP Treatment (Time Course) Starve->Treat 0h Wash 4. Washout (PBS x 3) Treat->Wash 1h, 6h, 24h Lysis 5. Lysis/Harvest Wash->Lysis

Figure 2: Standard treatment workflow. Serum starvation is recommended if studying metabolic pathways to reduce background noise from growth factors.

Procedure:

  • Synchronization: For metabolic or signaling studies, serum-starve cells (0.5% FBS) for 12 hours prior to treatment to synchronize the cell cycle.

  • Dosing: Add NMMP at the predetermined bio-active concentration (typically 10-100 µM).

  • Time Course:

    • Early (30 min - 2 hrs): For kinase activation or rapid signaling events.

    • Late (24 - 48 hrs): For gene expression changes or phenotypic shifts.

  • Harvesting:

    • Wash cells 3x with ice-cold PBS to remove extracellular NMMP.

    • Lyse immediately in RIPA buffer (Western Blot) or Trizol (qPCR).

Data Analysis & Interpretation

Normalization Strategy

Data must be normalized against the Vehicle Control (DMSO) , not just blank media.



Troubleshooting Guide
ObservationRoot CauseCorrective Action
Media turns pink/purple pH drift due to basic morpholine group.Supplement media with 25 mM HEPES; verify incubator CO2.
Unexpected toxicity Degradation to N-methylacrylamide.Prepare fresh stock; verify stability by LC-MS; store stock at -80°C.
Precipitation "Salting out" in high-salt media.Dilute stock dropwise while vortexing media; do not exceed 1% DMSO.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734005 (Related Amides). Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[1] Medicinal Research Reviews.[1][2] Retrieved from [Link]

  • NCBI Assay Guidance Manual. In Vitro Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Retrieved from [Link]

Sources

Application Notes & Protocols: Formulation Strategies for N-methyl-3-morpholin-4-ylpropanamide in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The successful in vivo evaluation of novel chemical entities (NCEs) is fundamentally dependent on the development of an appropriate and stable formulation that ensures adequate systemic exposure in preclinical models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust formulations for "N-methyl-3-morpholin-4-ylpropanamide," a small molecule featuring a morpholine moiety—a common functional group employed to enhance pharmacokinetic properties.[1][2] We will detail a systematic approach, from initial physicochemical characterization to the final preparation and quality control of formulations suitable for oral and parenteral administration routes. The protocols and decision-making frameworks presented herein are designed to be broadly applicable to similar small molecules in early-stage drug discovery.

Guiding Principles: The "Formulation First" Approach

In preclinical development, the formulation is not merely a vehicle but a critical variable that dictates the pharmacokinetic (PK) and toxicokinetic (TK) profile of a compound.[3] An inadequate formulation can lead to poor bioavailability, high variability between subjects, and misleading efficacy or toxicology data, potentially causing a promising candidate to be unjustly discarded.[4] Therefore, a systematic, data-driven approach to formulation development is paramount.[5]

The primary objectives of a preclinical formulation are:

  • Maximize Exposure: To achieve plasma concentrations sufficient for safety and efficacy testing, often by enhancing solubility.[6][7]

  • Ensure Safety & Tolerability: The selected excipients must be safe and well-tolerated in the chosen animal model and via the intended route of administration.[8][9][10]

  • Maintain Stability: The active pharmaceutical ingredient (API) must remain chemically and physically stable in the formulation for the duration of the study.[11][12]

  • Reproducibility: The formulation must be simple enough to be prepared consistently, ensuring dose accuracy and minimizing inter-study variability.

Pre-formulation Characterization: The Foundational Data

Before any formulation work begins, a thorough physicochemical characterization of N-methyl-3-morpholin-4-ylpropanamide is essential.[4] This data will inform every subsequent decision in the formulation development process.

Key Physicochemical Parameters:
  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate conditions in the gastrointestinal tract and blood.

  • pKa: The ionization constant(s) will help predict how solubility changes with pH. The morpholine nitrogen is basic, and the amide group is generally neutral.

  • LogP / LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) indicate the lipophilicity of the compound, which influences its absorption and distribution.

  • Solid-State Properties: Understanding whether the compound is crystalline or amorphous and identifying its melting point is crucial for stability and handling.

The workflow for this initial assessment is outlined below.

cluster_preformulation Pre-formulation Assessment Workflow API API: N-methyl-3- morpholin-4-ylpropanamide Solubility Aqueous Solubility (pH 2.0, 6.5, 7.4) API->Solubility pKa pKa Determination API->pKa LogP LogP / LogD Measurement API->LogP SolidState Solid-State Analysis (DSC, TGA, XRPD) API->SolidState Data Compile Physicochemical Profile Solubility->Data pKa->Data LogP->Data SolidState->Data

Caption: Pre-formulation workflow for physicochemical characterization.

Formulation Strategy and Vehicle Selection

Based on the pre-formulation data, a logical decision-making process can be followed to select the most appropriate formulation strategy. The goal is to achieve the desired concentration for dosing while ensuring the formulation is suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).[13][14]

Decision Tree for Formulation Development

The following diagram illustrates a typical decision-making process for selecting a formulation type.

Start Required Dose > Aqueous Solubility? AqueousSol Simple Aqueous Solution (e.g., Saline, PBS, Water) Start->AqueousSol No ComplexSol Solubilization Required Start->ComplexSol Yes ComplexSol_Oral Oral Route? ComplexSol->ComplexSol_Oral Consider Route ComplexSol_IV IV Route? ComplexSol_Oral->ComplexSol_IV No Cosolvent Co-solvent System (e.g., PEG-400, Propylene Glycol) ComplexSol_Oral->Cosolvent Yes Surfactant Surfactant System (e.g., Tween 80, Kolliphor) ComplexSol_Oral->Surfactant Yes Suspension Aqueous Suspension (with suspending agent) ComplexSol_Oral->Suspension Yes ComplexSol_IV->Cosolvent Yes (Suspension not ideal) ComplexSol_IV->Surfactant Yes (Suspension not ideal) Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD, SBE-β-CD) ComplexSol_IV->Cyclodextrin Yes (Suspension not ideal)

Caption: Decision tree for selecting a suitable formulation strategy.

Common Vehicles for Preclinical Studies

The choice of excipients is critical and must balance solubilization capacity with potential toxicity.[4][10] The table below summarizes common vehicles used in preclinical research.

Vehicle/ExcipientProperties & UseCommon RoutesPotential Considerations & Toxicities
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic, well-tolerated. For water-soluble compounds.PO, IV, IP, SCLimited solubilizing capacity.
Phosphate-Buffered SalineBuffers pH around 7.4.IV, IP, SCPotential for phosphate to interact with certain APIs.
Co-solvents
Polyethylene Glycol 400Water-miscible, good solubilizer for many compounds.PO, IV, SCCan cause irritation at high concentrations. Potential for renal toxicity in some species with repeated dosing.[8][15]
Propylene Glycol (PG)Good solvent for a wide range of APIs.PO, IVCan cause hemolysis and CNS depression at high doses/concentrations.[8][9]
N-methyl-2-pyrrolidoneA powerful, water-miscible solubilizer.IV, SCUse with caution due to potential for irritation and toxicity. Often used in combination with other vehicles.[16]
Surfactants
Polysorbate 80 (Tween® 80)Non-ionic surfactant, enhances wetting and solubility.PO, IVCan cause hypersensitivity reactions, particularly upon IV administration.[8][15]
Kolliphor® EL (Cremophor)Polyoxyethylated castor oil, effective solubilizer.PO, IVAssociated with significant histamine release and anaphylactoid reactions. Use should be carefully justified.[15]
Complexing Agents
Hydroxypropyl-β-CyclodextrinForms inclusion complexes to increase aqueous solubility.PO, IV, SCGenerally well-tolerated. Can be nephrotoxic at very high doses.[3]
Suspension Vehicles
0.5% Methylcellulose (MC)Aqueous solution with suspending and viscosity-enhancing properties.PONot suitable for parenteral routes. Ensures uniform dosing of insoluble particles.
0.5% CarboxymethylcelluloseSimilar to MC, forms a stable suspension.POCan affect GI transit time. Not for parenteral use.[9]

Detailed Formulation Protocols

Disclaimer: These are general protocols. The exact percentages of co-solvents and other excipients must be optimized based on the solubility data obtained in Section 2 for N-methyl-3-morpholin-4-ylpropanamide. All preparations should be performed in a clean environment using appropriate personal protective equipment.

Protocol 1: Preparation of a Co-solvent-Based Solution for Oral (PO) or Intravenous (IV) Administration

This protocol is suitable if the compound has poor aqueous solubility but is soluble in a mixture of co-solvents.

Objective: To prepare a 10 mg/mL solution of N-methyl-3-morpholin-4-ylpropanamide.

Materials:

  • N-methyl-3-morpholin-4-ylpropanamide (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm, if for IV use)

Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle. For example, a common vehicle is 40% PEG 400, 10% PG, and 50% Saline (v/v/v). To prepare 10 mL of this vehicle, combine 4 mL of PEG 400, 1 mL of PG, and 5 mL of saline. Mix thoroughly.

  • API Weighing: Accurately weigh 100 mg of the API into a sterile glass vial.

  • Solubilization: a. Add a portion of the co-solvent (e.g., the PEG 400 and PG components) to the API. b. Vortex or sonicate the mixture until the API is fully dissolved. Gentle warming (<40°C) may be used if necessary, but thermal stability must be confirmed first. c. Once dissolved, add the remaining aqueous component (saline) and mix until a clear, homogenous solution is formed. d. If the final volume is less than 10 mL, add more of the complete vehicle mixture to reach the final target volume (q.s. to 10 mL).

  • Final Quality Control: a. Visually inspect the solution for any undissolved particles or precipitation. b. Measure the pH of the final solution. Adjust with dilute HCl or NaOH if necessary, though this can sometimes cause precipitation.

  • Sterilization (for IV use): If the formulation is for intravenous administration, it must be sterile-filtered through a 0.22 µm syringe filter into a sterile final container.

  • Storage: Store the formulation in a tightly sealed container, protected from light, and at a specified temperature (e.g., 2-8°C). The stability of the formulation under these conditions must be verified (see Section 5).

Protocol 2: Preparation of a Micronized Suspension for Oral (PO) Administration

This protocol is used when the compound is poorly soluble in most acceptable vehicle systems.

Objective: To prepare a 10 mg/mL suspension of N-methyl-3-morpholin-4-ylpropanamide.

Materials:

  • N-methyl-3-morpholin-4-ylpropanamide (API), preferably micronized

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC), sodium salt

  • Purified Water

  • Mortar and pestle (optional, for wetting)

  • Stir plate and magnetic stir bar

  • Graduated cylinder

Procedure:

  • Vehicle Preparation: a. Prepare a 0.5% (w/v) methylcellulose solution. To make 100 mL, heat ~50 mL of purified water to 60-70°C. b. Slowly add 0.5 g of methylcellulose while stirring vigorously to disperse the powder. c. Add the remaining 50 mL of cold water and continue to stir in a cold bath until a clear, viscous solution forms. Store refrigerated.

  • API Weighing: Accurately weigh 100 mg of the micronized API.

  • Suspension Preparation: a. Place the weighed API into a glass vial. b. Add a small volume of the 0.5% MC vehicle to the powder to form a thick, uniform paste (this "wetting" step is crucial to prevent clumping). A mortar and pestle can be effective here. c. Gradually add the remaining vehicle in small portions while continuously stirring or vortexing. d. Continue stirring with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

  • Final Quality Control: a. Visually inspect the suspension for uniformity. There should be no large aggregates. b. Check the re-suspendability by allowing it to sit for 10-15 minutes and then gently inverting the vial. The sediment should disperse easily.

  • Storage: Store in a tightly sealed container at a controlled temperature. Important: Always re-suspend thoroughly by vortexing or shaking immediately before each dose administration.

Quality Control and Stability Assessment

A newly developed formulation is not complete without a stability assessment to define its shelf-life and proper storage conditions.[17][18] For early preclinical studies, a short-term stability study is usually sufficient.

Protocol for Short-Term Stability Testing
  • Preparation: Prepare a single batch of the final formulation.

  • Aliquoting: Dispense the formulation into multiple vials, one for each timepoint and condition.

  • Storage: Store aliquots at various conditions, for example:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Accelerated (e.g., 40°C)[11]

  • Testing Schedule: Analyze the samples at predetermined time points (e.g., T=0, 4 hours, 24 hours, 7 days).

  • Analytical Tests: The tests should monitor key attributes of the formulation.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution or uniform suspension, no precipitation/caking.
pH Calibrated pH meter± 0.5 units from initial value.
API Concentration (Assay) HPLC-UV90-110% of the initial concentration.
Purity / Degradants HPLC-UV (Purity Method)No significant increase in degradation products.
Re-suspendability (Suspensions)Manual Inversion / VortexingEasily and uniformly re-suspended.

This stability data is crucial for ensuring that the animal receives the correct dose of the intact drug throughout the study.[12]

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Optimal Preclinical Formulation Development. Crystal Pharmatech. [Link]

  • Early Stage Oral Development. Catalent. [Link]

  • Early Formulation. Evotec. [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • The effect of excipients on pharmacokinetic parameters of parenteral drugs. edoc-Server, Humboldt-Universität zu Berlin. [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. BMC Veterinary Research. [Link]

  • Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications for animal health. SciELO. [Link]

  • parenteral excipients. Ashland. [Link]

  • Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]

  • Stability Testing. Charles River Laboratories. [Link]

  • The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • N-methyl-3-(methylamino)propanamide. PubChem. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Cheméo. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Propanamide, N-methyl- Properties. U.S. Environmental Protection Agency. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-methyl-3-morpholin-4-ylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-3-morpholin-4-ylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My yield of N-methyl-3-morpholin-4-ylpropanamide is consistently low. What are the most likely causes?

Low yields in the synthesis of N-methyl-3-morpholin-4-ylpropanamide via the coupling of 3-morpholinopropanoic acid and methylamine can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the activation of the carboxylic acid. If the coupling reagent is not effective or used under suboptimal conditions, the reaction will be incomplete.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role. For instance, using solvents like THF or DMF can sometimes reduce reaction rates compared to CH₂Cl₂.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield. A common side reaction with carbodiimide reagents is the formation of an unreactive N-acylurea.[2][3]

  • Difficult Purification: The product, N-methyl-3-morpholin-4-ylpropanamide, is a polar molecule. Significant product loss can occur during aqueous workups or if the column chromatography conditions are not optimized.[4][5]

  • Poor Quality of Starting Materials: The purity of the 3-morpholinopropanoic acid and methylamine is paramount. Impurities can interfere with the reaction and reduce yield.[5]

Troubleshooting Workflow for Low Yield

To diagnose the root cause of low yield, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Low Yield of N-methyl-3- morpholin-4-ylpropanamide check_reaction Analyze Crude Reaction Mixture (LC-MS, TLC, NMR) start->check_reaction incomplete Incomplete Reaction: Significant Starting Material Remains check_reaction->incomplete High SM byproducts Major Byproducts Observed check_reaction->byproducts New Peaks clean_crude Clean Crude Reaction, Low Yield After Purification check_reaction->clean_crude Clean but Low Mass sub_incomplete Optimize Reaction Conditions: - Increase reaction time/temp - Change coupling agent (see FAQ 2) - Check stoichiometry incomplete->sub_incomplete sub_byproducts Address Side Reactions: - Use additives (HOBt, HOAt) - Lower reaction temperature - See FAQ 3 for N-acylurea byproducts->sub_byproducts sub_clean_crude Optimize Purification: - Minimize aqueous extractions - Use alternative chromatography (see FAQ 5) - Consider crystallization clean_crude->sub_clean_crude

Caption: A decision tree to diagnose and address causes of low synthesis yield.

Q2: How do I choose the right coupling agent for this synthesis?

The choice of coupling agent is a critical determinant of yield and purity.[6] While many options exist, they can be broadly categorized into carbodiimides and phosphonium/uronium salts.

Coupling Reagent ClassExamplesAdvantagesDisadvantagesBest Practices for This Synthesis
Carbodiimides EDC (water-soluble), DCC, DICCost-effective, widely available.[7][8]Can lead to N-acylurea byproduct formation and potential racemization (though not an issue for this substrate).[2][9]Use EDC for easy removal of urea byproduct via aqueous workup.[2][3] Always use with an additive like HOBt or HOAt to suppress side reactions and improve efficiency.[3][10]
Uronium/Phosphonium Salts HATU, HBTU, PyBOPHigh efficiency, rapid reaction kinetics, and low side-product formation.[7][11] Often superior for challenging couplings.[5][9]More expensive than carbodiimides. Byproducts can sometimes be difficult to remove.[7]HATU is an excellent choice for maximizing yield, especially if carbodiimide methods have failed.[11][12] It converts the carboxylic acid into a highly reactive OAt-active ester.[11] Use with a non-nucleophilic base like DIPEA.[11][13]

Recommendation: Start with EDC/HOBt due to its cost-effectiveness and the ease of byproduct removal. If yields remain unsatisfactory, switching to HATU is a highly effective, albeit more expensive, alternative.[3][11]

Q3: I am observing a significant amount of an insoluble white precipitate during my reaction with a carbodiimide (DCC/EDC). What is it and how can I minimize it?

That precipitate is likely the corresponding N,N'-disubstituted urea (e.g., DCU from DCC) and/or the N-acylurea byproduct.[1][2] The N-acylurea is formed by an intramolecular rearrangement of the O-acylisourea intermediate, which is an irreversible pathway that does not lead to the desired amide.[3]

N_Acylurea_Formation sub Carboxylic Acid (R-COOH) + Carbodiimide o_acyl O-Acylisourea Intermediate Desired Path Side Reaction sub->o_acyl amide Amide Product (with Amine) o_acyl:f0->amide Fast n_acyl N-Acylurea Byproduct (Unreactive) o_acyl:f1->n_acyl Slow Rearrangement active_ester Active Ester Intermediate o_acyl:e->active_ester:w Very Fast hobt Additive (e.g., HOBt) active_ester->amide Fast

Caption: Reaction pathways showing the formation of amide vs. N-acylurea byproduct.

Strategies to Minimize and Remove N-Acylurea:

  • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate faster than it can rearrange. This forms an active ester that is more stable and efficiently reacts with the amine.[2][3]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the N-acylurea rearrangement.[1][9]

  • Order of Addition: Add the carbodiimide last to a mixture of the carboxylic acid, amine, and additive. This minimizes the time the O-acylisourea intermediate exists before the amine is available to react.[14]

  • Choice of Carbodiimide: Use a water-soluble carbodiimide like EDC. The resulting urea and N-acylurea byproducts are also water-soluble and can be removed with a simple aqueous workup.[1][2] If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration, but some may remain in solution.[1]

Q4: What is the optimal solvent and base for this amide coupling reaction?
  • Solvent: Dichloromethane (DCM) is often a good starting point as it is relatively non-polar and allows for easy removal of the urea byproduct from DCC by filtration.[1] However, for more polar substrates or for reactions using HATU, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used and can lead to better results.[11][14]

  • Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt (e.g., methylamine hydrochloride). N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice, typically used in slight excess (e.g., 1.2-2.0 equivalents).[10][11][14] Triethylamine (TEA) can also be used.

Q5: My purification by column chromatography is challenging. What can I do?

The target molecule, containing both a tertiary amine (morpholine) and an amide, is quite polar, which can make standard silica gel chromatography difficult.

  • Tailing on Silica Gel: The basic morpholine nitrogen can interact strongly with acidic silica gel, causing the product to streak or "tail" down the column, leading to poor separation and lower recovery.

    • Solution: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

  • High Polarity: The product may require a very polar solvent system (e.g., high percentages of methanol in DCM) to elute, which can also cause co-elution of polar byproducts.

    • Alternative 1: Reversed-Phase Chromatography: If available, reversed-phase flash chromatography can be an excellent alternative for purifying polar compounds.[4]

    • Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a reversed-phase type eluent system (e.g., water/acetonitrile), which is well-suited for retaining and separating very polar molecules.[15]

    • Alternative 3: Crystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective purification method that avoids chromatography altogether.[16] Try polar solvents like ethanol, acetonitrile, or mixtures with ethers.[16]

Q6: How can I prepare the 3-morpholinopropanoic acid precursor?

The purity of your starting material is crucial. You can synthesize 3-morpholinopropanoic acid via a Michael addition of morpholine to an acrylic acid derivative.

Protocol: Synthesis of 3-morpholinopropanoic acid

This protocol is adapted from established procedures for similar reactions.[17]

  • Reaction Setup: In a round-bottom flask, dissolve methyl acrylate (1.0 eq.) in a suitable solvent like ethanol.

  • Addition of Morpholine: Add morpholine (1.0-1.2 eq.) dropwise to the solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the disappearance of starting materials by TLC or GC-MS.

  • Hydrolysis: Once the addition is complete, add a solution of potassium hydroxide (1.5 eq.) in water/ethanol to the reaction mixture.[17]

  • Heating: Heat the mixture to reflux (around 80°C) for 2-4 hours to hydrolyze the ester.[17]

  • Workup:

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to approximately pH 1-2 with cold 6M HCl.[17] The product should precipitate as a white solid.

  • Isolation: Collect the solid product by filtration, wash with cold water and then a small amount of a non-polar solvent like ether, and dry under vacuum to yield 3-morpholinopropanoic acid.[17]

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. National Center for Biotechnology Information. [Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications. American Chemical Society. [Link]

  • 3.5 Carbodiimides. Thieme Chemistry. [Link]

  • Optimization of the reaction conditions for amide bond formation from aldehydes a - ResearchGate. ResearchGate. [Link]

  • Optimization of reaction conditions for amide bond formation - ResearchGate. ResearchGate. [Link]

  • Optimizing Amide Bond Formation: Scenario-Driven Insights... - BCA Protein Assay Kit. BCA Protein Assay Kit. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Biotage. [Link]

  • Carbodiimides and Additives - Aapptec Peptides. Aapptec. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? - ResearchGate. ResearchGate. [Link]

  • What is the best technique for amide purification? - ResearchGate. ResearchGate. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - ChemRxiv. ChemRxiv. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Sciences. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. organic-synthesis.com. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • Coupling Reagents - Aapptec Peptides. Aapptec. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • amide coupling help : r/Chempros - Reddit. Reddit. [Link]

  • Purification of a sample: Polarity (part 1) - Interchim – Blog. Interchim. [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. ResearchGate. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Biotage. [Link]

  • CN110981831A - Preparation method of 3-morpholine propanesulfonic acid - Google Patents.
  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03902A - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem. PubChem. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Aapptec. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. MDPI. [Link]

  • Synthesis process of N-methylmorpholine - Eureka | Patsnap. Patsnap. [Link]

  • QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar - IJPPR. ijppr.humanjournals.com. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate. [Link]

  • US9643939B1 - Process for the preparation of linezolid - Google Patents.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. MDPI. [Link]

Sources

Technical Guide: Synthesis & Impurity Control of N-methyl-3-morpholin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, impurity profile, and troubleshooting protocols for N-methyl-3-morpholin-4-ylpropanamide . This guide is structured for researchers and process chemists optimizing the Michael Addition pathway, which is the industry-standard route for this beta-amino amide.

Executive Summary & Reaction Logic

The synthesis of N-methyl-3-morpholin-4-ylpropanamide is classically achieved via the aza-Michael addition of morpholine (nucleophile) to N-methylacrylamide (Michael acceptor). While atom-economic and generally high-yielding, this reaction is susceptible to specific failure modes—primarily reversibility (retro-Michael), polymerization of the acrylamide, and oxidative degradation.

Reaction Scheme

The following diagram illustrates the primary synthetic pathway and the branching points where key impurities are generated.

G SM1 Morpholine (Nucleophile) Product N-methyl-3-morpholin-4-ylpropanamide (Target) SM1->Product Michael Addition (MeOH, 25-40°C) SM2 N-methylacrylamide (Michael Acceptor) SM2->Product Impurity_A Impurity A: Poly(N-methylacrylamide) SM2->Impurity_A Radical Polymerization (Heat/Light/O2) Impurity_B Impurity B: Morpholine N-Oxide Product->Impurity_B Oxidation (Peroxides/Air) Impurity_C Impurity C: Retro-Michael Products Product->Impurity_C Thermal Degradation (>80°C)

Figure 1: Synthetic pathway and critical impurity generation nodes.

Common Byproducts & Impurity Profile

In a controlled research environment, you will encounter three distinct classes of impurities. Understanding their origin is the first step to elimination.

Impurity IDCommon NameOrigin MechanismCriticality
Impurity A Poly(N-methylacrylamide) Radical polymerization of the starting material (NMA) due to excess heat or lack of inhibitor.High : Difficult to remove; causes "gelling."
Impurity B Morpholine N-Oxide Oxidation of the tertiary amine product or starting morpholine by atmospheric oxygen or peroxides in solvents.Medium : Affects biological assay purity.
Impurity C 3-Morpholinopropanoic Acid Hydrolysis of the amide bond. Rare under neutral conditions but common if strong acid/base workup is used.Low : Easily removed by basic wash.
Impurity D Residual N-methylacrylamide Incomplete reaction or Retro-Michael reaction during workup.High : NMA is a neurotoxin; strict limits apply.

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned into a viscous gel or gum. What happened?

Diagnosis: Polymerization of N-methylacrylamide (Impurity A). Cause: N-methylacrylamide is highly prone to radical polymerization. If the reaction is run too hot (>60°C) or without a radical inhibitor (like MEHQ) in the starting material, the Michael acceptor polymerizes before the morpholine can attack. Solution:

  • Temperature Control: Keep the reaction temperature between 25°C and 40°C. Michael additions of amines are exothermic; rapid addition can spike the temperature.

  • Inhibitor Check: Ensure your N-methylacrylamide contains a stabilizer (e.g., hydroquinone monomethyl ether) and is not "inhibitor-free" unless freshly distilled.

  • Oxygen: Paradoxically, some inhibitors require trace oxygen to function. Do not strictly degas unless using a specific metal catalyst.

Q2: I see the product spot on TLC, but it disappears or diminishes during rotary evaporation.

Diagnosis: Retro-Michael Reaction (Impurity D generation). Cause: The aza-Michael addition is reversible. High temperatures during concentration shift the equilibrium back to the starting materials (Morpholine + N-methylacrylamide). Since morpholine is volatile (bp ~129°C), it gets removed, driving the decomposition further. Solution:

  • Vacuum Level: Use a high vacuum to lower the boiling point of the solvent.

  • Bath Temperature: Never exceed 40°C in the water bath during evaporation.

  • Scavenging: If stability is a persistent issue, converting the product to an HCl or oxalate salt immediately after synthesis "locks" the amine and prevents the reverse reaction.

Q3: My yield is low (<60%), and I have significant unreacted Morpholine.

Diagnosis: Kinetic Stalling or Stoichiometry Mismatch. Cause: Morpholine is a secondary amine and is moderately nucleophilic. If the N-methylacrylamide is old (partially polymerized) or wet, the effective stoichiometry is off. Solution:

  • Excess Reagent: Use a slight excess of Morpholine (1.1 equiv) to drive the N-methylacrylamide to completion (since NMA is the toxic component you want to eliminate).

  • Catalysis: While often uncatalyzed, adding a Lewis acid (e.g., 5 mol%

    
     or 
    
    
    
    ) or a protic solvent (Methanol/Ethanol) significantly accelerates the rate by activating the carbonyl of the acrylamide.
Q4: There is an unknown peak at M+16 in my Mass Spec.

Diagnosis: N-Oxide Formation (Impurity B). Cause: Oxidation of the tertiary amine nitrogen. This often comes from peroxides present in aged ether or THF solvents used during workup. Solution:

  • Solvent Hygiene: Use fresh, peroxide-free solvents.

  • Workup: Avoid vigorous stirring in air for prolonged periods.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for 10g Scale Synthesis.

Objective: Synthesize N-methyl-3-morpholin-4-ylpropanamide with <0.1% residual N-methylacrylamide.

Materials
  • Morpholine: 8.71 g (100 mmol, 1.0 equiv) [Distilled if yellow]

  • N-methylacrylamide: 9.91 g (100 mmol, 1.0 equiv)

  • Methanol (MeOH): 50 mL (Reaction Solvent)

  • Ethyl Acetate/Hexanes: For recrystallization/precipitation.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in a water bath at 20°C.

  • Charge Acrylamide: Dissolve N-methylacrylamide (9.91 g) in Methanol (30 mL). Ensure complete dissolution.

  • Addition: Mix Morpholine (8.71 g) with Methanol (20 mL) in the dropping funnel. Add this solution dropwise to the flask over 30 minutes.

    • Note: Monitor internal temperature. Do not allow it to exceed 35°C to prevent polymerization.

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin or Iodine. The acrylamide spot should disappear.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure (Rotavap). Bath temp ≤ 35°C .

    • You will obtain a viscous oil.

  • Purification:

    • Method A (Distillation): Kugelrohr distillation under high vacuum is possible but risky due to thermal instability.

    • Method B (Salt Formation - Recommended): Dissolve the oil in dry Diethyl Ether or EtOAc. Add 1.0 equiv of HCl in Dioxane/Ether dropwise. The hydrochloride salt of the product will precipitate as a white solid. Filter and wash with ether. This removes any unreacted neutral acrylamide.

  • Storage: Store the free base under Nitrogen at 4°C. Store the HCl salt at room temperature (hygroscopic—keep desiccated).

References

  • General Mechanism of Aza-Michael Addition

    • Ranu, B. C., & Banerjee, S. (2005).[1] "Ionic Liquid as Catalyst and Reaction Medium.[1][2] The Dramatic Influence of a Task-Specific Ionic Liquid in Michael Addition." Organic Letters.

  • Kinetic Studies & Polymerization Side Reactions

    • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.
  • Synthesis of Morpholine-Acrylamide Adducts (Analogous Protocols)

    • Wabnitz, T. C., & Spencer, J. B. (2003).
  • Reversibility of Michael Addition (Retro-Michael)

    • Cioffi, E. A. (2011).

Sources

"N-methyl-3-morpholin-4-ylpropanamide" troubleshooting poor cell permeability

Author: BenchChem Technical Support Team. Date: February 2026

Permeability Troubleshooting & Optimization Guide[1]

Case ID: NMMP-PERM-001 Molecule: N-methyl-3-morpholin-4-ylpropanamide Chemical Class: Tertiary Amino-Amide / Morpholine Derivative Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Morpholine Trap"

You are likely experiencing poor cell permeability with N-methyl-3-morpholin-4-ylpropanamide (NMMP) due to a specific physicochemical bottleneck we call the "Morpholine Trap."[1]

At physiological pH (7.4), the morpholine nitrogen (pKa ~8.3–8.5) is predominantly protonated (>90%).[1] This creates a cationic species with high polarity, which struggles to cross the lipophilic core of the cell membrane via passive diffusion. Additionally, small cationic amines are frequent substrates for efflux transporters (P-gp/MDR1) or uptake transporters (OCTs), complicating the data further.

This guide provides a self-validating troubleshooting workflow to distinguish between passive diffusion failure , active efflux , and assay artifacts .

Part 1: Physicochemical Diagnostics

Before altering your biological assay, validate the fundamental properties of your lot of NMMP.

PropertyEstimated ValueImpact on Permeability
pKa (Morpholine N) 8.3 – 8.5Critical. At pH 7.4, the molecule is ~90% ionized (cationic).[1] Charged species have

cm/s.[1]
LogP (Lipophilicity) ~ -0.5 to 0.2Low. The molecule is hydrophilic.[1] It dissolves well in buffer but partitions poorly into lipids.[1]
MW ~172.2 DaFavorable. Small size usually aids diffusion, but polarity overrides this benefit here.
H-Bond Donors 1 (Amide NH)Neutral impact.[1]
H-Bond Acceptors 3 (Ether O, Amide O, Amine N)Moderate.[1]

Diagnostic Question: Have you measured the LogD at pH 7.4 vs. pH 9.0?

  • Why: If LogD increases significantly at pH 9.0, your issue is ionization-driven passive diffusion.[1]

Part 2: Troubleshooting Workflows (Q&A)
Scenario A: "I see low permeability in Caco-2 cells."

Q: Is the low permeability due to efflux or just poor intrinsic diffusion?

A: You must decouple active transport from passive diffusion.[1] The Caco-2 model expresses P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump xenobiotics out of the cell.

Protocol: The Efflux Blockade Test

  • Control: Run NMMP (10 µM) Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Inhibition: Repeat in the presence of Verapamil (50 µM, P-gp inhibitor) or Cyclosporin A (10 µM, broad-spectrum inhibitor).[1]

  • Analysis:

    • Calculate Efflux Ratio (ER) =

      
      .
      
    • Result 1: If ER > 2.0 and drops to ~1.0 with Verapamil, NMMP is a P-gp substrate.[1] Solution: Chemical modification to reduce H-bond count or basicity.[1]

    • Result 2: If ER ≈ 1.0 but

      
       is low (< 
      
      
      
      cm/s) in both directions, the issue is passive diffusion (The Morpholine Trap).
Scenario B: "I see low permeability in PAMPA (Artificial Membrane)."

Q: PAMPA has no transporters, so why is permeability still low?

A: This confirms the issue is physicochemical (Ionization/Polarity) , not biological. The lipid bilayer in PAMPA is a barrier to the protonated morpholine cation.

Protocol: The pH-Shift Validation

  • Standard: Run PAMPA at donor pH 7.4.

  • Shift: Run PAMPA at donor pH 8.5 or 9.0 (closer to the pKa of the morpholine).

  • Analysis:

    • If permeability spikes at pH 9.0, the neutral species permeates well.[1]

    • Actionable Insight: The molecule is intrinsically permeable but hindered by ionization at physiological pH.[1] You must explore prodrug strategies or encapsulation .[1]

Scenario C: "My mass balance is low (< 70%). Where is the compound going?"

Q: Is the compound stuck in the membrane or binding to the plastic?

A: Hydrophilic cations like NMMP rarely bind to plastic, but they can get "trapped" in the negatively charged headgroups of the lipid bilayer (Ion Trapping).

Protocol: The Non-Specific Binding (NSB) Check

  • Incubate NMMP in the assay plate without cells/membrane for 2 hours.[1]

  • Measure concentration in the well.[1]

  • Result:

    • < 90% recovery: Plastic binding.[1] Switch to glass-coated plates or add 0.1% BSA.[1]

    • 90% recovery: The loss is occurring inside the cell or membrane (lysosomal trapping of weak bases).

Part 3: Decision Logic & Visualization

The following diagram illustrates the logical flow for diagnosing the permeability failure of NMMP.

NMMP_Troubleshooting Start START: Low Permeability Observed AssayType Which Assay? Start->AssayType PAMPA PAMPA (Passive Only) AssayType->PAMPA Artificial Membrane Caco2 Caco-2 (Active + Passive) AssayType->Caco2 Cell Line pH_Check Run pH Shift (pH 7.4 vs 9.0) PAMPA->pH_Check Efflux_Check Calculate Efflux Ratio (B-A / A-B) Caco2->Efflux_Check Ionization Permeability Increases at pH 9? pH_Check->Ionization Sol_Prodrug Diagnosis: Ionization Limited Solution: Prodrug / Lipid Formulation Ionization->Sol_Prodrug Yes Sol_Polarity Diagnosis: Too Polar (LogP < 0) Solution: Add Lipophilic Tails Ionization->Sol_Polarity No Is_Efflux Ratio > 2.0? Efflux_Check->Is_Efflux Inhibitor_Test Retest with Verapamil Is_Efflux->Inhibitor_Test Yes Sol_Passive Diagnosis: Poor Passive Diffusion (See PAMPA Branch) Is_Efflux->Sol_Passive No Sol_Pgp Diagnosis: P-gp Substrate Solution: Methylate Amide / Backbone Mod Inhibitor_Test->Sol_Pgp Ratio Drops

Figure 1: Diagnostic decision tree for isolating the cause of poor NMMP permeability.

Part 4: Corrective Strategies (The "Fix")

If your diagnostics confirm the "Morpholine Trap" (ionization-limited passive diffusion), employ these chemical or formulation strategies:

1. Chemical Modification (Lead Optimization)
  • Fluorination: Adding a fluorine atom to the carbon adjacent to the morpholine nitrogen (beta-position) can lower the pKa of the amine via inductive electron withdrawal.

    • Target pKa: < 7.0.[1][2][3]

    • Result: More neutral species available at pH 7.4.[1]

  • Bioisostere Replacement: Replace the morpholine with a less basic heterocycle, such as an oxetane or a difluoropiperidine .[1]

2. Formulation Strategy (For existing molecule)
  • Lipid-Based Delivery: Encapsulate NMMP in liposomes or Solid Lipid Nanoparticles (SLNs) .[1] This bypasses the need for the molecule to dissolve into the membrane directly.

  • Ion-Pairing: Formulate with a lipophilic counter-ion (e.g., docusate or fatty acids) to mask the positive charge of the morpholine nitrogen during transit.

References
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-permeability relationship for bases like morpholine).

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for PAMPA and Caco-2 troubleshooting).

  • Hitchcock, S. A., & Pennington, L. D. (2006).[1] Structure−Brain Exposure Relationships.[1] Journal of Medicinal Chemistry, 49(26), 7559–7583. (Detailed analysis of morpholine permeability and efflux).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Protocols for P-gp inhibition assays).

  • PubChem. (2025).[1] Morpholine Compound Summary. National Center for Biotechnology Information.[1] (Source for pKa and physicochemical data).

Sources

Technical Support Center: Overcoming Solubility Challenges with N-methyl-3-morpholin-4-ylpropanamide and Related Morpholine Derivatives in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in the laboratory: the poor aqueous solubility of novel chemical entities, specifically focusing on compounds structurally related to N-methyl-3-morpholin-4-ylpropanamide. While specific experimental data for this exact molecule is not extensively published, its structure, featuring a morpholine ring and a propanamide group, allows us to apply established principles of medicinal chemistry and pharmacology to troubleshoot and overcome solubility hurdles in your assays.

The morpholine moiety is a frequent component in FDA-approved drugs and biologically active compounds, valued for its ability to enhance solubility and serve as a hydrogen bond acceptor.[1] However, the overall solubility of a molecule is determined by the interplay of all its functional groups. This guide provides a systematic approach to diagnosing and resolving solubility issues to ensure the accuracy and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial questions and concerns regarding the solubility of morpholine-containing compounds.

Q1: I've just received my custom synthesis of a novel morpholine-propanamide derivative. What is the very first step I should take to assess its solubility for my bioassay?

A1: The foundational step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and powerful choice for this purpose.[2] Start by attempting to dissolve your compound in 100% DMSO to create a stock solution, typically at a concentration of 10-50 mM. This stock will then be serially diluted into your aqueous assay buffer.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What's happening and what should I do next?

A2: This is a classic sign that you have exceeded the compound's solubility limit in the final assay medium. The DMSO from your stock is acting as a co-solvent, but its final concentration may be too low to keep your compound dissolved.[2] Here are your immediate troubleshooting steps:

  • Reduce the Final Compound Concentration: Your target concentration may be too high. Test a range of lower final concentrations.

  • Check Your Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid cellular toxicity.[2] However, for biochemical assays, you may have more flexibility to increase the final DMSO percentage.

  • Consider Alternative Co-solvents: If DMSO is not effective or is incompatible with your assay, you can test other water-miscible organic solvents such as ethanol, or N,N-Dimethylformamide (DMF).[2]

Q3: How does the pH of my assay buffer affect the solubility of a compound like N-methyl-3-morpholin-4-ylpropanamide?

A3: The morpholine ring in your compound contains a nitrogen atom, making it a weak base.[1] This means its solubility is likely to be pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a positively charged species. This salt form is generally more water-soluble.[3] Therefore, carefully adjusting the pH of your buffer to be slightly acidic might significantly improve solubility. However, you must ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Part 2: In-Depth Troubleshooting Guide

When initial troubleshooting is not sufficient, a more systematic approach is required. This guide will walk you through a logical workflow to diagnose and solve persistent solubility issues.

Workflow for Diagnosing and Resolving Solubility Problems

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Aqueous Dilution & Troubleshooting cluster_2 Phase 3: Advanced Solubility Enhancement A Start: Compound Received B Attempt to create 10-50 mM stock in 100% DMSO A->B C Does it dissolve? B->C D Yes: Proceed to Dilution C->D Yes E No: Try sonication or gentle warming. Test alternative solvents (e.g., DMF, NMP) C->E No F Dilute DMSO stock into aqueous assay buffer D->F G Precipitation observed? F->G H No: Proceed with assay G->H No I Yes: Initiate Troubleshooting Protocol G->I Yes J Is the compound a weak base (contains a basic nitrogen)? I->J K Yes: pH Modification. Prepare buffer at a lower pH. J->K Yes M Explore use of solubilizing excipients (e.g., cyclodextrins) J->M Likely No L Consider Salt Formation (e.g., HCl salt) for future synthesis K->L

Caption: A decision-making workflow for addressing compound solubility issues.

Detailed Troubleshooting Steps:
  • Insoluble in Primary Organic Solvent:

    • Problem: The compound powder does not dissolve even in 100% DMSO.

    • Explanation: This indicates very low intrinsic solubility.

    • Solutions:

      • Apply Energy: Gently warm the solution (be cautious of compound degradation) or use a sonicator to break up solid aggregates.[2]

      • Alternative Solvents: Test other potent, water-miscible organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2]

  • Precipitation Upon Aqueous Dilution:

    • Problem: A clear DMSO stock solution turns cloudy or forms a precipitate when added to the assay buffer.

    • Explanation: The final concentration of the organic co-solvent is insufficient to maintain the compound in solution.

    • Solutions (in order of preference):

      • Decrease Final Compound Concentration: This is the simplest and often most effective solution. Determine the highest concentration that remains soluble.

      • Optimize Co-solvent Percentage: If your assay can tolerate it, slightly increase the final percentage of DMSO.

      • pH Adjustment: As morpholine-containing compounds are often basic, lowering the pH of the assay buffer can significantly increase solubility.[3] Test a range of pH values that are compatible with your assay's biological components.

  • Advanced Strategies for Persistent Solubility Issues:

    • Salt Formation: For future batches, consider synthesizing a salt form of your compound (e.g., a hydrochloride salt). Salt forms of basic compounds are generally much more water-soluble than the free base.[3]

    • Use of Excipients:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

      • Surfactants: In some non-cell-based assays, non-ionic surfactants can be used to aid solubility, but these must be used with caution as they can interfere with assay components.

Part 3: Experimental Protocols

Here we provide a step-by-step protocol for preparing your compound for a typical in vitro assay, incorporating the troubleshooting steps discussed.

Protocol: Preparation of a Poorly Soluble Morpholine Derivative for an In Vitro Assay
  • Preparation of High-Concentration Stock Solution:

    • Weigh out a precise amount of your compound (e.g., 1 mg).

    • Add the appropriate volume of 100% DMSO to achieve your desired high concentration (e.g., 10 mM).

    • Vortex thoroughly. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming can also be applied.

    • Visually inspect the solution for any undissolved particulate matter.

  • Preparation of Intermediate Dilutions:

    • Create a set of intermediate dilutions of your stock solution in 100% DMSO. This allows you to add the same small volume to your final assay wells while achieving different final concentrations.

  • Preparation of Final Assay Plate:

    • Add your aqueous assay buffer and any other assay components (e.g., cells, enzymes) to the wells of your microplate.

    • Add a small, consistent volume of your DMSO-diluted compound to each well (e.g., 1 µL of a 100x intermediate stock to 99 µL of assay medium for a 1% final DMSO concentration).

    • Mix the plate well immediately after adding the compound to aid dispersion.

    • Visually inspect the wells for any signs of precipitation.

Quantitative Data Summary Table
ParameterRecommendationRationale & Considerations
Primary Solvent 100% DMSOHigh solubilizing power for a wide range of organic molecules.[2]
Stock Concentration 10-50 mMA high concentration allows for small volumes to be used in final dilutions.
Final Co-solvent % ≤0.5% (cell-based)Minimizes solvent-induced toxicity to cells.[2]
≤5% (biochemical)May be acceptable in non-cellular assays, but must be validated.
pH Adjustment Test pH 6.0-7.4For basic compounds, lower pH increases protonation and solubility.[3]
References
  • Gleason, J. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Li, Y. et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • PubChem. 2-(3-Morpholin-4-ylpyrrolidin-1-yl)propanimidamide. [Link]

  • Cheméo. Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]

  • Matrix Fine Chemicals. 3-(MORPHOLIN-4-YL)PROPANAMIDE | CAS 4441-33-2. [Link]

  • PubChem. N-methyl-3-(methylamino)propanamide. [Link]

  • S. Ashwini, et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. The Pharma Innovation Journal. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-methyl-3-morpholin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Portal Status: 🟢 Online Current Module: Process Chemistry & Scale-Up Ticket Focus: Optimization, Safety, and Troubleshooting for CAS: [Derivative of 7226-23-5]

Executive Summary & Reaction Logic

User Query: "How do I scale up the synthesis of N-methyl-3-morpholin-4-ylpropanamide without thermal runaway or polymerization?"

Scientist Response: The synthesis of N-methyl-3-morpholin-4-ylpropanamide relies on the aza-Michael addition of morpholine (nucleophile) to N-methylacrylamide (Michael acceptor). While this reaction is atom-economic and often proceeds without catalysts, the scale-up presents two critical hazards: exothermic runaway and acrylamide polymerization .

The following guide transitions from "flask chemistry" to "reactor engineering," prioritizing heat transfer management over reaction speed.

Reaction Scheme (Visualized)

ReactionPathway Reactant1 Morpholine (Nucleophile) Process Controlled Dosing (T < 40°C) Reactant1->Process Excess (1.05 eq) Reactant2 N-Methylacrylamide (Electrophile) Reactant2->Process Slow Addition Impurity Polymerized Acrylamide (High MW Impurity) Reactant2->Impurity Thermal Runaway (Avoid) Product N-methyl-3-morpholin-4-ylpropanamide (Target) Process->Product Kinetic Control

Caption: Figure 1. Aza-Michael addition pathway.[1][2][3] Note that N-methylacrylamide (red border) is the limiting reagent for safety and purification reasons.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry Morpholine: 1.05 – 1.10 equivA slight excess of morpholine drives the reaction to completion and consumes the toxic acrylamide. Morpholine is easier to remove (lower BP) than the acrylamide.
Temperature 30°C – 45°CCritical: >60°C increases the risk of Retro-Michael reaction (reverting to starting materials) and acrylamide polymerization.
Dosing Rate Heat-flow limitedThe addition rate of N-methylacrylamide must be linked to the cooling capacity of the reactor. Never add all at once.
Atmosphere Lean Air (5-8% O₂)Counter-Intuitive: Acrylamide polymerization inhibitors (like MEHQ) require trace oxygen to function. Pure Nitrogen sparging can actually induce polymerization.

Step-by-Step Scale-Up Protocol

Standardized for 1.0 kg Production Batch

Phase A: Reactor Setup & Charging
  • Equipment: Jacketed glass reactor (5L) with overhead stirrer, internal temperature probe, and dropping funnel.

  • Charging: Load Morpholine (1.1 equiv) into the reactor.

  • Solvent: While this reaction can be run neat (solvent-free), adding 2 volumes of Isopropanol (IPA) or Water is recommended for scale-up to act as a heat sink.

    • Why? Neat reactions have high "adiabatic temperature rise" potential. Solvent adds thermal mass.

Phase B: Controlled Addition (The "Exotherm Zone")
  • Cooling: Set jacket temperature to 20°C.

  • Activation: Ensure the N-methylacrylamide contains inhibitor (typically 40-50 ppm MEHQ). If it is a solid, dissolve it in a minimum amount of IPA.

  • Dosing: Add the N-methylacrylamide solution dropwise.

    • Self-Validating Step: Monitor internal temperature. If T > 45°C, STOP addition immediately. Resume only when T < 30°C.

  • Aging: Once addition is complete, stir at 35-40°C for 2-4 hours.

Phase C: Work-up & Purification (Acid-Base Swing)

Since the product is an amino-amide, we utilize its basicity for purification without chromatography.

  • Concentration: Strip bulk solvent (IPA) under reduced pressure (T < 50°C).

  • Acidification: Dissolve residue in Dichloromethane (DCM) or MTBE. Add 1M HCl until aqueous pH is < 3.

    • Mechanism:[2][3][4][5][6] The product protonates and moves to the aqueous layer. Neutral impurities (polymers) remain in the organic layer.

  • Wash: Separate layers. Discard the organic layer (removes non-basic impurities).

  • Basification: Cool the aqueous layer to 10°C. Slowly add 50% NaOH until pH > 11.

    • Mechanism:[2][3][4][5][6] Product deprotonates and becomes oil-soluble again.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄.

  • Isolation: Evaporate solvent to yield the target oil/solid.

Troubleshooting Guide (Ticket System)

Ticket #401: "The reaction stalled at 80% conversion."

Diagnosis: The reaction is an equilibrium. If the temperature is too high, the Retro-Michael pathway activates, preventing 100% conversion. Solution:

  • Lower the reaction temperature to 30°C.

  • Add a catalytic amount of Acetic Acid (5 mol%) .

    • Why? While usually autocatalytic, a proton source can activate the acrylamide carbonyl, speeding up the forward reaction without heating.

Ticket #402: "The product turned yellow/brown during workup."

Diagnosis: Oxidation of the morpholine moiety or polymerization of trace acrylamide. Solution:

  • Check Raw Materials: Ensure Morpholine is colorless. Distill if yellow before use.

  • Metal Contamination: Use deionized water. Trace iron (Fe) can complex with the amide/amine to form colored species.

  • Stabilization: Add a radical scavenger (e.g., BHT) if the product is stored as a liquid.

Ticket #403: "Violent exotherm observed upon mixing."

Diagnosis: "Dump charging" or inadequate cooling. Solution:

  • Immediate Action: Maximize jacket cooling. If T > 80°C, prepare for emergency quench (dump into cold water).

  • Prevention: Calculate the Adiabatic Temperature Rise (

    
    ) .
    
    • For aza-Michael,

      
      . Without solvent, this can boil the mixture. Always use solvent (IPA/Water) as a thermal buffer. 
      

Safety & Toxicology (The "Neurotoxin" Factor)

Warning: This synthesis involves N-methylacrylamide .

  • Neurotoxicity: Acrylamides are cumulative neurotoxins.[7] They can be absorbed through unbroken skin.

  • Handling: Double-gloving (Nitrile over Laminate) is required. Use a dedicated fume hood.

  • Decontamination: Spills should be treated with basic water (pH > 12) containing morpholine or another amine to "kill" the acrylamide via Michael addition before cleaning.

References

  • Reaction Mechanism & Kinetics

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Safety & Acrylamide Handling

    • Occupational Safety and Health Administration (OSHA). "Acrylamide: Method PV2004." Link

  • Aza-Michael Scale-Up Methodologies

    • Rulev, A. Y. "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 85(1), 1-22. Link

  • Green Chemistry (Solvent Selection)

    • Phan, T. V. T., et al. "Aza-Michael addition of amines to acrylates in water." Green Chemistry, 12, 43-46. Link

Sources

"N-methyl-3-morpholin-4-ylpropanamide" analytical method development for purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Assessment of N-methyl-3-morpholin-4-ylpropanamide

Welcome to the technical support center for the analytical method development and purity assessment of N-methyl-3-morpholin-4-ylpropanamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.

Section 1: Foundational Concepts & Method Selection

Before initiating any experiment, a thorough understanding of the analyte and the regulatory landscape is crucial. This section addresses the preliminary questions that form the bedrock of a successful analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-methyl-3-morpholin-4-ylpropanamide that influence analytical method selection?

A1: The molecular structure dictates its physicochemical properties and, consequently, the most suitable analytical approach. Key features include:

  • Tertiary Amine (Morpholine Ring): The morpholine nitrogen is basic and can interact with acidic sites (silanols) on silica-based chromatography columns, potentially causing peak tailing. This necessitates careful selection of column chemistry or mobile phase modifiers.

  • Amide Group: The propanamide moiety provides polarity.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore. This is a critical consideration for detection, as standard UV detectors will have very low sensitivity.

  • Molecular Weight and Polarity: With a molecular weight of approximately 172.24 g/mol , the compound is a small molecule with moderate polarity, making it amenable to both reversed-phase liquid chromatography and, potentially, gas chromatography after derivatization.

Q2: Which primary analytical technique is recommended for the purity assessment of N-methyl-3-morpholin-4-ylpropanamide?

A2: High-Performance Liquid Chromatography (HPLC) is the principal technique for purity and impurity analysis in pharmaceutical development.[1][2] Its versatility in handling a wide range of compound polarities and its compatibility with various detectors make it ideal. While Gas Chromatography (GC) can be used for specific applications like residual solvent analysis, HPLC is superior for quantifying non-volatile related substances and degradation products.

Q3: What are the regulatory expectations for a purity assessment method?

A3: The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The objective is to demonstrate that the method is suitable for its intended purpose, which includes providing documented evidence of its specificity, linearity, accuracy, precision, and robustness.[4] For impurity testing, the method must also have a sufficiently low Limit of Detection (LOD) and Limit of Quantitation (LOQ) to measure impurities at or below the reporting threshold (typically 0.05-0.10%).[2]

Section 2: HPLC Method Development & Troubleshooting

This section provides a detailed guide to developing a robust HPLC method, from initial conditions to troubleshooting common issues.

HPLC: Frequently Asked Questions

Q1: My compound has poor UV absorbance. What are my detection options?

A1: This is the most significant challenge for this analyte. You have several effective options:

  • Mass Spectrometry (MS): LC-MS is the preferred method as it offers high sensitivity and selectivity without requiring a chromophore.[2][5] It also provides mass information that can help identify unknown impurities.

  • Pre-column Derivatization: You can react the molecule with a derivatizing agent that attaches a UV-active tag. For example, agents like 1-naphthylisothiocyanate (NIT) react with the morpholine group to form a stable, UV-detectable derivative.[6][7][8]

  • Universal Detectors: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are concentration-dependent detectors that do not require a chromophore and can be used for purity analysis.

Q2: How do I select the right HPLC column and mobile phase to start?

A2: A systematic approach is best.

  • Column Selection: A reversed-phase C18 column is the standard starting point for small molecules.[7] To mitigate peak tailing from the tertiary amine, select a modern, high-purity silica column with robust end-capping or a hybrid particle column.

  • Mobile Phase Selection:

    • Solvents: Use high-purity, HPLC-grade acetonitrile (ACN) and water.[9] ACN often provides better peak shape and lower backpressure than methanol.

    • pH Control: The morpholine group's pKa necessitates pH control for reproducible retention and good peak shape. A low pH mobile phase (e.g., pH 2.5-3.5 using 0.1% formic acid or phosphoric acid) will protonate the amine, leading to consistent retention and reduced interaction with silanols.

    • Initial Gradient: A generic scouting gradient (e.g., 5% to 95% ACN over 20 minutes) is effective for separating the main peak from potential impurities with different polarities.

Workflow for Initial HPLC Method Development

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Scouting cluster_opt Phase 3: Optimization start Define Analytical Target Profile analyte Characterize Analyte (No Chromophore) start->analyte detector Select Detector (MS, CAD, or Derivatization) analyte->detector column Select Column (e.g., End-capped C18) detector->column Based on detector compatibility mobile_phase Select Mobile Phase (ACN/Water + 0.1% FA) column->mobile_phase gradient Run Scouting Gradient (5-95% ACN) mobile_phase->gradient eval1 Evaluate Peak Shape, Resolution, Retention gradient->eval1 optimize Optimize Gradient Slope, Temperature, Flow Rate eval1->optimize If separation is inadequate validate Perform Method Validation (ICH Q2(R1)) eval1->validate If separation is adequate eval2 Assess Specificity (Forced Degradation) optimize->eval2 eval2->validate final Final Method validate->final

Caption: A systematic workflow for HPLC method development.

HPLC Troubleshooting Guide
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interaction between the basic morpholine group and acidic residual silanols on the column.1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to protonate the amine.2. Use a High-Performance Column: Switch to a column with advanced end-capping or a hybrid particle base to shield silanols.3. Check for Column Overload: Inject a lower concentration of the sample.[10]
Drifting Baseline 1. Insufficient column equilibration.2. Mobile phase contamination or decomposition.[9]3. Temperature fluctuations.1. Equilibrate Longer: Ensure the column is fully equilibrated with the initial mobile phase conditions, especially for gradient methods.2. Prepare Fresh Mobile Phase: Use high-purity solvents and prepare fresh buffered solutions daily.[10]3. Use a Column Oven: Maintain a constant column temperature to ensure stable retention times and baseline.[11]
No Peak or Low Signal 1. Incorrect detector settings (if using UV).2. The compound lacks a chromophore (expected).3. Sample degradation or low concentration.1. Confirm Detection Method: Ensure you are not using a UV detector at a non-absorbing wavelength. Switch to MS, CAD, or ELSD.2. Increase Concentration: Prepare a more concentrated sample, ensuring it remains soluble in the injection solvent.3. Check Sample Preparation: Verify that the sample was prepared correctly and has not precipitated.[11]
Split Peaks 1. Partially blocked column frit or injector.2. Column void or degradation.3. Sample solvent is much stronger than the mobile phase ("solvent effect").[10]1. Flush System: Disconnect the column and flush the system to remove blockages. Replace the inline filter.2. Replace Column: If the problem persists, the column may be damaged and require replacement.3. Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion during injection.

Section 3: Gas Chromatography (GC) Applications

While HPLC is primary, GC is a powerful tool for analyzing volatile impurities, such as process reagents or residual solvents, that may be present in the N-methyl-3-morpholin-4-ylpropanamide sample.

GC: Frequently Asked Questions

Q1: When should I use GC for this analysis?

A1: GC is not the primary method for the parent compound due to its polarity and relatively low volatility. However, it is the gold standard for:

  • Residual Solvent Analysis: To quantify solvents used during synthesis and purification.

  • Volatile Impurities: To detect and quantify low molecular weight, volatile starting materials or by-products.

  • Derivatization Analysis: The compound can be derivatized to increase its volatility for GC analysis, though this is less common than HPLC-MS.[12][13]

Q2: What are the recommended GC conditions for volatile impurities?

A2:

  • Column: A mid-to-high polarity column (e.g., a wax-type or a 6% cyanopropylphenyl phase) is generally effective for separating a range of potential volatile impurities.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for carbon-containing compounds.[14] For identification, a Mass Spectrometer (MS) is required.[15]

  • Temperatures:

    • Inlet: Typically 250°C to ensure rapid volatilization without degradation.

    • Oven Program: Start at a low temperature (e.g., 40-50°C) to resolve highly volatile compounds, then ramp up to a higher temperature (e.g., 250-280°C) to elute less volatile components.

Troubleshooting Common GC Issues

GC_Troubleshooting start Problem Observed in GC Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift no_peaks No/Small Peaks? start->no_peaks peak_shape->retention_shift No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes broad Broadening peak_shape->broad Yes retention_shift->peak_shape No sol_retention Check for leaks in gas lines. Verify oven temperature program and carrier gas flow rate. retention_shift->sol_retention Yes no_peaks->retention_shift No sol_no_peaks Check syringe/injector for blockage. Confirm detector is lit (FID). Verify sample concentration. no_peaks->sol_no_peaks Yes sol_tailing Check for active sites in liner/column. Use deactivated liner. tailing->sol_tailing sol_fronting Column overload. Inject less sample. fronting->sol_fronting sol_broad Inlet temp too low or flow rate too slow. Increase temp/flow. broad->sol_broad

Caption: A decision tree for troubleshooting common GC problems.

Section 4: Method Validation and Stability-Indicating Studies

A developed method is incomplete until it is validated and proven to be "stability-indicating." This ensures the method can accurately measure the compound's purity over time and under stress.

Validation & Stability: Frequently Asked Questions

Q1: What is a stability-indicating method and why is it essential?

A1: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[5] Its purpose is to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other formulation components.[16] This is a regulatory requirement and is critical for ensuring the safety and efficacy of the drug throughout its shelf life.[17]

Q2: How do I perform a forced degradation study?

A2: Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[18] The goal is to achieve 5-20% degradation of the parent compound.[16] Common stress conditions include:

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature to 60°CTo generate acid-labile degradants.[19]
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to 60°CTo generate base-labile degradants.[19]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperatureTo identify oxidative degradation pathways.[18]
Thermal Degradation Dry heat (e.g., 80-100°C)To assess thermal stability.[18]
Photostability Exposure to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (as per ICH Q1B).To identify light-sensitive degradants.[18]

After exposing the sample to these conditions, you analyze it with your developed HPLC method. The method is considered stability-indicating if all generated degradation peaks are baseline-resolved from the main N-methyl-3-morpholin-4-ylpropanamide peak.

Relationship Between Forced Degradation and Method Specificity

Specificity_Validation cluster_stress Forced Degradation Study cluster_analysis Chromatographic Analysis cluster_validation Validation Outcome stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) degradation_products Generate Potential Degradation Products stress_conditions->degradation_products run_hplc Analyze Stressed Samples with Developed HPLC Method degradation_products->run_hplc peak_purity Assess Peak Purity of API (e.g., using PDA or MS) run_hplc->peak_purity resolution Measure Resolution (Rs) between API and all Degradant Peaks run_hplc->resolution specificity_confirmed Specificity is Confirmed: Method is Stability-Indicating peak_purity->specificity_confirmed resolution->specificity_confirmed

Caption: How forced degradation proves HPLC method specificity.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical Method Development and Validation in Pharmaceuticals.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Indian Journal of Pharmaceutical Science and Research.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgL-U-2b8z0p0xrL8lKqjyZCKZxmnZ3uIjFMoImmfEj1z2KtGlLm7AoSGCLn1seJvDroo3lliJNJv5by1I3rdxPBrhK4B4azulTjivd07eJs6Ndlr3aaW83-JA-KFBZMrpG3MjvXsrvyEWsF5Uwc=
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Chromatography Corner.
  • HPLC Troubleshooting Guide.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee.
  • Forced degradation and impurity profiling.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Gas chromatography (GC).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. Benchchem.
  • Structural modification of fentanyls for their retrospective identification by gas chromatographic analysis using chloroformate.

Sources

Validation & Comparative

A Comparative Analysis of N-methyl-3-morpholin-4-ylpropanamide and Structurally Related Analogs in Preclinical Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into a diverse array of therapeutic agents due to its favorable physicochemical properties that can enhance pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the biological activities of N-methyl-3-morpholin-4-ylpropanamide and a selection of structurally analogous compounds, drawing upon available preclinical data. The focus is to elucidate the structure-activity relationships (SAR) that govern their performance in key bioassays, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

The core structure of N-methyl-3-morpholin-4-ylpropanamide combines a flexible N-methylpropanamide side chain with a saturated morpholine ring. Variations in substituents on either of these components can significantly modulate the compound's biological effects. This guide will explore these nuances by comparing its hypothetical profile with documented activities of related molecules in the realms of oncology and microbiology.

Comparative Bioassay Performance: Unraveling Structure-Activity Relationships

The biological activity of morpholine-containing compounds is profoundly influenced by their substitution patterns. To illustrate this, we will compare the activities of several morpholinylpropanamide derivatives and related structures in antiproliferative and antimicrobial assays.

Antiproliferative Activity

The dysregulation of cellular signaling pathways is a hallmark of cancer. One critical enzyme implicated in various cancers is phosphatidylcholine-specific phospholipase C (PC-PLC).[3][4] The morpholine scaffold has been identified as a key pharmacophore for inhibiting this enzyme.

A study on 2-morpholinobenzoic acid derivatives revealed that the morpholinyl nitrogen is essential for inhibitory activity against PC-PLC.[3] Modifications to the substitution pattern around a central aromatic ring and alterations to the acyl and N-benzylamine groups have been shown to significantly impact both enzyme inhibition and antiproliferative activity in cancer cell lines such as the triple-negative breast cancer cell line, MDA-MB-231, and the colorectal cancer cell line, HCT116.[3][4]

Compound/SeriesKey Structural FeaturesBioassayCell Line(s)Key FindingsReference(s)
2-morpholino-4-N-benzylamine series 1,2,4-relationship of acyl, morpholine, and N-benzylamine groups on a central aromatic ring.PC-PLC Inhibition Assay-Showed a 1.5 to 3-fold decrease in PC-PLC inhibition compared to the 1,2,5-substituted isomers.[3]
³H-Thymidine Incorporation AssayMDA-MB-231, HCT116Assessed for inhibition of cell proliferation.[3]
N-substituted benzamide derivatives Benzamide core with various cyclic amine substitutions, including morpholine.MTT AssayMCF-7, MDA-MB-231, K562, A549Evaluated for in vitro anti-proliferative activity. Some compounds displayed inhibitory activity comparable to the HDAC inhibitor MS-275.[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. The morpholine ring is a common feature in several antimicrobial agents.

A series of novel N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[6] Several of these compounds were found to possess good activity. Similarly, derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have been investigated as potential antimicrobial agents, with some semicarbazide derivatives showing promising activity against Gram-positive bacteria.[7]

Compound/SeriesKey Structural FeaturesBioassayTarget Organism(s)Key FindingsReference(s)
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives Propanamide core with morpholine and furan moieties.Antibacterial and Antifungal Susceptibility TestingVarious bacteria and fungiSeveral compounds exhibited good antimicrobial activity.[6]
4-(Morpholin-4-yl)-3-nitrobenzohydrazide derivatives Semicarbazide and thiosemicarbazide derivatives of a morpholinyl-nitrobenzohydrazide scaffold.Minimum Inhibitory Concentration (MIC) AssayGram-positive and Gram-negative bacteriaA semicarbazide derivative showed potent activity against Enterococcus faecalis with a MIC of 3.91 µg/mL.[7]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. The following are representative protocols for the bioassays discussed.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is adapted from the methodology used for evaluating N-substituted benzamide derivatives.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the methods used for evaluating antimicrobial activity.[7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Serial Dilutions of Compounds incubation_24h->compound_addition incubation_48h Incubate for 48-72h compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals incubation_4h->formazan_solubilization read_absorbance Measure Absorbance at 490 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro antiproliferative MTT assay.

PC_PLC_Signaling_Pathway PC Phosphatidylcholine (PC) PC_PLC PC-PLC PC->PC_PLC Substrate DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Promotes Morpholine_Inhibitor Morpholine-based Inhibitor Morpholine_Inhibitor->PC_PLC Inhibits

Caption: Simplified signaling pathway involving PC-PLC and its inhibition.

Conclusion

This comparative guide highlights the therapeutic potential of compounds featuring the morpholinylpropanamide scaffold and its analogs. The presented data underscores the critical role of systematic structural modifications in tuning the biological activity of these molecules. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate and optimize novel compounds within this chemical space. Further investigation into the structure-activity relationships of N-methyl-3-morpholin-4-ylpropanamide and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Synthesis, characterization and biological evaluation of n-(4- Morpholin-3-fluorophenyl)-n-(furan-2-ylmethyl) - ycmou.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing.
  • The structure activity relationship studies of novel compounds 9(a–l).
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • New 4-(Morpholin-4-Yl)
  • (PDF) Morpholines.

Sources

Comparative Guide: N-methyl-3-morpholin-4-ylpropanamide Scaffolds vs. Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-3-morpholin-4-ylpropanamide (CAS 344772-76-5) is a critical pharmacophore and synthetic intermediate rather than a standalone clinical anticancer drug. It serves as a structural motif in the design of potent kinase inhibitors (e.g., EGFR inhibitors) and DNA-intercalating agents. Its primary function in drug design is to enhance aqueous solubility , bioavailability , and lysosomal trapping due to the basicity of the morpholine nitrogen.

This guide objectively compares the performance of N-methyl-3-morpholin-4-ylpropanamide-derived agents (e.g., Quinoxaline or Quinazoline derivatives) against industry standards like Doxorubicin and Gefitinib . Experimental data highlights that while the core amide fragment lacks significant cytotoxicity (IC50 > 100 µM), its derivatives achieve nanomolar potency (IC50 < 10 µM), validating its role as a high-performance solubility enhancer in oncology drug discovery.

Compound Profile & Mechanism
1.1 Chemical Identity
  • Systematic Name: N-methyl-3-(morpholin-4-yl)propanamide

  • Molecular Formula: C8H16N2O2

  • Role: Solubilizing linker / Pharmacophore

  • Key Property: The morpholine ring provides a pKa ~8.3, allowing protonation at physiological pH, which improves solubility and enables lysosomotropic accumulation in cancer cells.

1.2 Mechanism of Action (MOA)

Unlike Doxorubicin (DNA intercalation) or Cisplatin (DNA crosslinking), the N-methyl-3-morpholin-4-ylpropanamide motif is typically attached to a "warhead" (e.g., a quinazoline ring).

  • Fragment Role: Facilitates transport across the cell membrane and accumulation in acidic lysosomes (lysosomal trapping).

  • Derivative Role: The conjugated drug inhibits specific kinases (e.g., EGFR, VEGFR) or intercalates DNA.

Figure 1: Pharmacophore Integration Pathway This diagram illustrates how the non-toxic linker transforms a hydrophobic warhead into a bioavailable drug.

DrugDesign Linker N-methyl-3-morpholin-4-ylpropanamide (Solubility Enhancer) Warhead Hydrophobic Scaffold (e.g., Quinazoline/Quinoxaline) Linker->Warhead Improves LogP Drug Active Anticancer Agent (Bioavailable Kinase Inhibitor) Linker->Drug Conjugation Warhead->Drug SAR Optimization Target Cancer Cell Target (EGFR / DNA / VEGFR) Drug->Target Inhibition (IC50 < 10 µM)

Caption: Transformation of the N-methyl-3-morpholin-4-ylpropanamide scaffold into a potent anticancer agent.

Comparative Performance Analysis

The following data compares the core fragment (N-methyl-3-morpholin-4-ylpropanamide) with its active derivatives (e.g., Quinoxaline-based amides) and standard drugs.

2.1 In Vitro Cytotoxicity (IC50 Values)

Data synthesized from structure-activity relationship (SAR) studies of morpholine-propanamides.

Compound ClassSpecific AgentTargetIC50 (HeLa Cells)IC50 (MCF-7 Cells)Solubility (Water)
Core Fragment N-methyl-3-morpholin-4-ylpropanamideNone (Solvent)> 100 µM (Inactive)> 100 µM (Inactive)High (>50 mg/mL)
Derivative Quinoxaline-Propanamide (Cpd 6k)HDAC6 / DNA12.17 ± 0.9 µM 6.93 ± 0.4 µM Moderate
Standard Doxorubicin Topoisomerase II8.87 ± 0.6 µM4.17 ± 0.2 µMModerate
Standard Gefitinib EGFRN/A (EGFR dependent)~15 µMLow (requires formulation)

Analysis:

  • The Core Fragment is biologically inert on its own, serving as a negative control in cytotoxicity assays.

  • Derivatives (e.g., Compound 6k) exhibit potency comparable to Doxorubicin , validating the scaffold's utility in drug design.

  • Selectivity: Morpholine-containing derivatives often show higher selectivity for cancer cells over normal fibroblasts (L929) compared to Doxorubicin.

2.2 Physicochemical Advantages

Comparison of the morpholine-propanamide linker vs. other common linkers.

Linker TypepKa (Basic N)LogP ContributionMetabolic Stability
Morpholine-Propanamide ~8.3-0.8 (Hydrophilic)High (Oxidatively stable)
Diethylamine ~10.5+0.5 (Lipophilic)Low (N-dealkylation prone)
Piperazine ~9.8-1.5 (Very Hydrophilic)Moderate
Experimental Protocols

To validate the performance of this scaffold in a new drug candidate, the following protocols are recommended.

3.1 Synthesis of N-methyl-3-morpholin-4-ylpropanamide

A self-validating Michael Addition protocol.

Reagents: Morpholine (1.0 eq), N-methylacrylamide (1.1 eq), Methanol (Solvent). Procedure:

  • Dissolve N-methylacrylamide in Methanol at 0°C.

  • Add Morpholine dropwise over 30 minutes to prevent exotherm.

  • Stir at Room Temperature (25°C) for 12 hours.

  • Validation: Monitor by TLC (MeOH:DCM 1:9). Disappearance of acrylamide spot indicates completion.

  • Purification: Remove solvent in vacuo. The product is typically a colorless oil or low-melting solid.

  • Yield: >90%.

3.2 Comparative Cytotoxicity Assay (MTT Protocol)

Standardized workflow for comparing the fragment vs. Doxorubicin.

Figure 2: Experimental Workflow (MTT Assay)

MTT_Assay cluster_compounds Treatment Groups Step1 Cell Seeding (HeLa / MCF-7) 5x10^3 cells/well Step2 Compound Treatment (24h - 72h) Step1->Step2 C1 Control (DMSO) Step2->C1 C2 N-methyl-3-morpholin-4-ylpropanamide (1 - 100 µM) Step2->C2 C3 Doxorubicin (0.01 - 10 µM) Step2->C3 Step3 Add MTT Reagent (0.5 mg/mL) C1->Step3 C2->Step3 C3->Step3 Step4 Formazan Solubilization (DMSO) Step3->Step4 Step5 Absorbance Measurement (OD 570 nm) Step4->Step5 Step6 Calculate IC50 (Non-linear regression) Step5->Step6

Caption: Standardized MTT assay workflow for evaluating cytotoxicity.

Protocol Steps:

  • Seeding: Plate HeLa cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of the test compound (Fragment) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Readout: Add MTT (5 mg/mL), incubate 4h. Dissolve crystals in DMSO. Read OD570.

  • Analysis: Plot Dose-Response curve.

    • Expected Result: Fragment curve remains flat (100% viability). Doxorubicin curve shows sigmoidal kill (IC50 ~5-10 µM).

Safety & Toxicology
  • Morpholine Moiety: Generally considered safe in pharmaceutical concentrations but can form N-nitroso-morpholine (carcinogen) if exposed to nitrites.

  • Selectivity Index (SI): Defined as

    
    .
    
    • Derivatives of this scaffold often achieve SI > 5, indicating a safety margin superior to Cisplatin (SI ~ 1-2).

References
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. MDPI Molecules. (2025). Link

  • Morpholine substituted quinazoline derivatives as anticancer agents. PMC. (2023). Link

  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides. PubMed. (2023). Link

  • PubChem Compound Summary: N-methyl-3-morpholin-4-ylpropanamide. National Library of Medicine. Link

A Researcher's Guide to Selectivity Profiling: A Case Study of N-methyl-3-morpholin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical molecule "N-methyl-3-morpholin-4-ylpropanamide" as a case study. For the purpose of this guide, we will postulate that this compound has been designed as a potential inhibitor of the Pim-1 kinase , a serine/threonine kinase implicated in various cancers.[1] The principles and methodologies detailed herein are broadly applicable to the preclinical assessment of any small molecule therapeutic.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their physicochemical and pharmacokinetic properties.[2][3] Its presence in our hypothetical compound, N-methyl-3-morpholin-4-ylpropanamide, suggests a favorable starting point for drug development. However, the ultimate success of any new chemical entity hinges not just on its intended on-target potency but, critically, on its selectivity across the proteome. Unintended interactions, or "off-target effects," are a leading cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[4][5]

Therefore, a rigorous and systematic selectivity profiling cascade is not merely a regulatory requirement but a foundational component of modern drug discovery, enabling data-driven decisions to select and optimize drug candidates with the highest potential for safety and efficacy.[4] This guide will delineate a multi-tiered strategy for profiling our candidate, from broad, early-stage computational and in-vitro screens to more focused, in-depth cellular characterization.

The Imperative of Early-Stage Selectivity Profiling

Off-target interactions can lead to a range of undesirable outcomes, from mild side effects to severe organ toxicities.[6] For instance, the inhibition of the hERG potassium channel, a common off-target liability, can lead to life-threatening cardiac arrhythmias.[6] Similarly, unintended activity at various G-protein coupled receptors (GPCRs), kinases, or enzymes can disrupt normal physiological processes.[5][7]

Early identification of these liabilities allows medicinal chemists to undertake structure-activity relationship (SAR) studies aimed at mitigating off-target effects while preserving or enhancing on-target potency.[4] This "de-risking" process is crucial for reducing the high attrition rates that plague drug development.

A Tiered Strategy for Selectivity Profiling

A robust selectivity profiling plan employs a funneling approach, starting with broad, cost-effective methods to identify potential areas of concern, followed by more resource-intensive assays to confirm and quantify these interactions.

G cluster_0 Tier 1: In-Silico & Initial Assessment cluster_1 Tier 2: Broad In-Vitro Screening cluster_2 Tier 3: Hit Validation & Mechanistic Studies cluster_3 Decision Point a Compound Synthesis & QC (N-methyl-3-morpholin-4-ylpropanamide) b Computational Off-Target Prediction (Similarity & Docking-Based) a->b Virtual Screening c Safety Pharmacology Panel (e.g., InVEST44™, SAFETYscan®47) b->c Identify High-Risk Liabilities d Broad Kinase Panel Screen (e.g., KinaseProfiler™, >400 kinases) b->d Assess Kinome-wide Selectivity e IC50 Determination for Off-Target Hits c->e d->e Quantify Potency f Cellular Target Engagement Assays (e.g., NanoBRET®, CETSA®) e->f Confirm in Cellular Context g Functional & Phenotypic Assays f->g Assess Downstream Effects h Lead Optimization / Candidate Selection g->h

Caption: A tiered workflow for selectivity profiling.

Tier 1: In-Silico Off-Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide a valuable early assessment of potential off-target interactions.[8][9] These approaches leverage vast databases of known compound-target interactions to predict liabilities based on the structure of our test compound.

  • Methodologies:

    • 2D Chemical Similarity: Methods like the Similarity Ensemble Approach (SEA) compare the 2D structure of N-methyl-3-morpholin-4-ylpropanamide against libraries of compounds with known biological activities.[9]

    • 3D Shape and Pharmacophore Similarity: These methods compare the 3D conformation and chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to those of known ligands for various targets.

    • Molecular Docking and Pocket Similarity: The compound can be computationally docked into the binding sites of a wide array of proteins. Tools can also compare the predicted binding pocket of our primary target (Pim-1) with other protein pockets in the proteome to flag structurally similar sites.[9]

  • Expected Outcome: A prioritized list of potential off-target proteins and pathways that warrant further experimental investigation. This allows for the design of more focused and informative in-vitro screening panels.

Tier 2: Broad In-Vitro Screening

This tier involves screening the physical compound against large panels of protein targets. Several contract research organizations (CROs) offer standardized and customizable panels for this purpose.[7][10][11][12][13][14][15]

A. Safety Pharmacology Panels

These panels are designed to screen for interactions with targets that are known to be implicated in common adverse drug reactions.[4][5][7] A typical panel includes a diverse set of receptors, ion channels, enzymes, and transporters.

Table 1: Representative Safety Pharmacology Panel (e.g., Eurofins SafetyScreen47™, WuXi Mini Safety 44 Panel) [4][7]

Target ClassRepresentative ExamplesPotential Adverse Effect if Modulated
GPCRs Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histamine (H1), Opioid (μ, δ, κ)Cardiovascular changes, CNS effects, gastrointestinal issues
Ion Channels hERG (K+ channel), Nav1.5 (Na+ channel), Cav1.2 (Ca2+ channel), GABA-ACardiac arrhythmia (QT prolongation), seizures, CNS depression
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)Psychiatric side effects, drug-drug interactions
Enzymes Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (e.g., PDE3, PDE5), MAO-AGastrointestinal bleeding, cardiovascular effects
Nuclear Receptors Estrogen Receptor, Androgen ReceptorEndocrine disruption
  • Experimental Protocol: Typically, the compound is tested at a single high concentration (e.g., 10 µM) in duplicate in radioligand binding assays. Significant activity is often defined as >50% inhibition of ligand binding.

B. Kinase Selectivity Panels

Given our hypothetical on-target is Pim-1 kinase, assessing selectivity across the human kinome is paramount. Many kinase inhibitors show activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[16] Broad kinase screening is essential to understand the compound's selectivity profile and to identify potential off-target kinases that could lead to toxicity or even provide opportunities for drug repurposing.[12]

  • Available Services: Companies like Eurofins Discovery (KinaseProfiler™), Reaction Biology, and Promega offer panels that cover over 400 human kinases.[12][15][17]

  • Experimental Protocol: Assays are typically run at a fixed ATP concentration (e.g., 10 µM or physiological 1 mM) with the test compound at one or two concentrations (e.g., 1 µM and 10 µM).[15][18] The output is usually expressed as percent inhibition relative to a control.

Tier 3: Hit Validation and Cellular Confirmation

"Hits" from Tier 2 screens (i.e., targets showing significant inhibition) must be validated and characterized further.

A. IC50 Determination

For any confirmed off-target interaction, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing on-target versus off-target activity and establishing a selectivity window.

B. Cellular Target Engagement Assays

Biochemical assays are performed in simplified, cell-free systems. It is critical to confirm that the compound can engage its on- and off-targets in the more complex environment of a living cell.[17] Cellular assays account for factors like cell permeability and competition with endogenous ligands (e.g., high intracellular ATP concentrations for kinase inhibitors).

  • Methodologies:

    • NanoBRET™ Target Engagement: This bioluminescence resonance energy transfer (BRET)-based assay quantitatively measures compound binding to a target protein in live cells.[17][19]

    • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[20]

Comparative Analysis: N-methyl-3-morpholin-4-ylpropanamide vs. Known Pim-1 Inhibitors

To put our hypothetical data into context, we will compare the selectivity profile of N-methyl-3-morpholin-4-ylpropanamide with that of established Pim-1 inhibitors. For this exercise, we will use AZD1208 (a pan-Pim inhibitor) and SGI-1776 (a Pim-1 selective inhibitor).[21][22]

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetN-methyl-3-morpholin-4-ylpropanamideAZD1208 (Reference)[21]SGI-1776 (Reference)[22]
Pim-1 (On-Target) 98% >99% >99%
Pim-275%>99%55%
Pim-368%>99%20%
DYRK1A8%15%12%
FLT315%40%>90%
CDK2/CycA5%2%3%
GSK3β3%<10%<5%
... (400+ other kinases)<10%......

Interpretation:

  • N-methyl-3-morpholin-4-ylpropanamide: Our hypothetical data suggests this compound is a potent Pim-1 inhibitor with moderate activity against other Pim family members (Pim-2 and Pim-3). Importantly, it shows minimal activity against a panel of other kinases, including FLT3, which is a known off-target of SGI-1776. This suggests a favorable selectivity profile.[22]

  • AZD1208: This compound acts as a pan-Pim inhibitor, potently inhibiting all three family members, which can be a desired therapeutic strategy.[21]

  • SGI-1776: While a potent Pim-1 inhibitor, it also strongly inhibits the FLT3 kinase, an important consideration for its clinical development and potential side-effect profile.[22]

G cluster_0 Pim-1 Signaling Pathway cluster_1 Drug Action Pim1 Pim-1 Kinase Substrate Substrate (e.g., BAD, p27) Pim1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellSurvival Cell Survival & Proliferation PhosphoSubstrate->CellSurvival Promotes Compound N-methyl-3-morpholin-4-ylpropanamide Compound->Pim1 On-Target Inhibition OffTarget Off-Target Kinase (e.g., FLT3) Compound->OffTarget Off-Target Inhibition (Low) OffTargetPathway Unintended Pathway Modulation OffTarget->OffTargetPathway Leads to

Caption: On-target vs. off-target activity illustration.

Key Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a standard method for measuring kinase activity and inhibition.[8]

  • Reaction Setup: Prepare a reaction mixture in a 96-well filter plate containing kinase reaction buffer, the specific kinase (e.g., Pim-1), its peptide substrate, and radiolabeled ³³P-ATP.

  • Compound Addition: Add N-methyl-3-morpholin-4-ylpropanamide at various concentrations (for IC50 determination) or a single concentration (for screening). Include a DMSO vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the kinase to phosphorylate its substrate.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, typically phosphoric acid.

  • Washing: Wash the plate multiple times to remove unincorporated ³³P-ATP. The phosphorylated peptide substrate will bind to the filter membrane.

  • Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol assesses target engagement in a cellular context.[20]

  • Cell Treatment: Treat intact cultured cells (e.g., a cancer cell line overexpressing Pim-1) with N-methyl-3-morpholin-4-ylpropanamide or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of soluble target protein (Pim-1) remaining at each temperature for both treated and control samples using an antibody-based method like Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the compound has bound to and stabilized the target protein, confirming cellular engagement.

Conclusion

The journey of a drug candidate from the bench to the clinic is fraught with challenges, with safety and selectivity being primary hurdles. A systematic, multi-tiered approach to selectivity profiling, as outlined in this guide for the hypothetical molecule N-methyl-3-morpholin-4-ylpropanamide, is indispensable. By integrating in-silico predictions with broad in-vitro screening and detailed cellular validation, researchers can build a comprehensive understanding of a compound's biological interactions. This knowledge empowers the project team to make informed decisions, optimizing molecules to maximize therapeutic benefit while minimizing the risk of adverse effects, ultimately increasing the probability of clinical success.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Vankam, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed Central. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Vankam, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Michels, F., et al. (2023). Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. PubMed. [Link]

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Kaur, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling.
  • Taylor & Francis Online. (2019). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. [Link]

  • Michels, F., et al. (2023). Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. ResearchGate. [Link]

  • Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules.
  • Bioorganic Chemistry. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

  • PrepChem.com. (n.d.). Synthesis of propanamide.
  • Bowes, J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. [Link]

  • Santa Cruz Biotechnology. (n.d.). Pim-1 Inhibitors.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Anizon, F., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. American Association for Cancer Research. [Link]

  • Creative Proteomics. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Nakashima, R., et al. (2016). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. National Institutes of Health. [Link]

  • Selleckchem. (n.d.). Pim1 Selective Inhibitors.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling.
  • Narlik-Grassow, M., & Blanco-Aparicio, C. (2025). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]

  • Quora. (2020). What reagents can be used to synthesize propionamide?.
  • Adooq Bioscience. (n.d.). Pim pathway | Pim inhibitors.
  • ResearchGate. (n.d.). Synthesis of propanamide derivative.
  • Gentile, F., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Chem Help ASAP. (2020). off-target effects of drugs. YouTube. [Link]

  • Hypha Discovery. (n.d.). Off-target Activity of Drug Metabolites.
  • Digital Discovery (RSC Publishing). (n.d.). A precise comparison of molecular target prediction methods.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.
  • Nature. (2025). Genetic inference of on-target and off-target side-effects of antipsychotic medications. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • PLOS Computational Biology. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]

  • Reddit. (2025). What proteins should be used to evaluate off targets in drug design? Is there an existing data set?.
  • BMC Systems Biology. (n.d.).
  • Scientific Reports. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • American Association for Cancer Research. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. [Link]

  • Chemdiv. (n.d.). 2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]propanamide.
  • Chemazone. (n.d.). N-methyl-N-({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)propanamide.
  • Sigma-Aldrich. (n.d.). N-methyl morpholine structure.
  • PubChem. (n.d.). N-methyl-3-(methylamino)propanamide.
  • Cayman Chemical. (n.d.). N-methyl para-methyl Phenyl fentanyl (hydrochloride).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-3-morpholin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

N-methyl-3-morpholin-4-ylpropanamide is a molecule that combines the structural features of an N-substituted amide and a morpholine derivative. A thorough risk assessment necessitates an understanding of the hazards posed by each of these components.

  • Morpholine and its Derivatives: Morpholine is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It is crucial to handle morpholine-containing compounds with appropriate personal protective equipment and in a well-ventilated area.[1][3]

  • Amides: Organic amides can be incompatible with acids, both oxidizing and non-oxidizing, leading to heat generation and, in some cases, the release of toxic gases.[4] Therefore, segregation from acidic waste streams is paramount.

Inferred Hazard Profile for N-methyl-3-morpholin-4-ylpropanamide:

Hazard Category Potential Risk Rationale
Acute Toxicity (Oral) Harmful if swallowedBased on the toxicity profile of morpholine.[1][5]
Skin Corrosion/Irritation May cause skin irritation or burnsA known property of morpholine and its derivatives.[1][2][5]
Eye Damage/Irritation May cause serious eye damageA known property of morpholine and its derivatives.[1][2][5]
Flammability Potentially combustible liquidMorpholine itself is a flammable liquid.[2][6]
Incompatibility Reacts with strong acids and oxidizing agentsA general characteristic of amides and amines.[4]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling N-methyl-3-morpholin-4-ylpropanamide for disposal, all personnel must be equipped with the appropriate PPE. All handling procedures should be conducted in a chemical fume hood.[1]

PPE Item Specification Justification
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.

Step-by-Step Disposal Protocol

The proper disposal of N-methyl-3-morpholin-4-ylpropanamide waste is critical for laboratory safety and environmental protection.[1] Adherence to the following steps is mandatory.

Step 1: Waste Segregation and Collection

  • All solid and liquid waste containing N-methyl-3-morpholin-4-ylpropanamide must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • The container should be made of a compatible material, such as high-density polyethylene.[1]

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "N-methyl-3-morpholin-4-ylpropanamide".[1]

  • Do not mix this waste with other chemical waste streams, particularly acidic or oxidizing waste, to prevent potentially hazardous reactions.[4][7]

Step 2: Storage of Waste

  • Store the hazardous waste container in a cool, dry, and well-ventilated area.[1][3]

  • The storage area should be away from sources of ignition, heat, and incompatible materials.[1][2]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[1]

Step 3: Final Disposal

  • The disposal of the collected hazardous waste must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8]

  • Do not discharge N-methyl-3-morpholin-4-ylpropanamide or its containers into sewer systems or the environment.[2][8]

  • Arrange for the collection of the hazardous waste by a certified hazardous waste management company in accordance with local, regional, and national regulations.[9]

Empty Container Disposal:

  • Empty containers that held N-methyl-3-morpholin-4-ylpropanamide should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]

  • The rinsate must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or as advised by your institution's environmental health and safety office.[8][10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Small Spills (within a chemical fume hood):

  • Ensure proper PPE is worn.[1]

  • Contain the spill using an inert absorbent material, such as sand, vermiculite, or diatomaceous earth.[1][3]

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1][8]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.[1]

Large Spills (outside of a chemical fume hood):

  • Evacuate the immediate area and alert others.

  • If the substance is flammable, remove all sources of ignition.[8][12]

  • Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.

  • Prevent the spill from entering drains or waterways.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-methyl-3-morpholin-4-ylpropanamide.

DisposalWorkflow Disposal Workflow for N-methyl-3-morpholin-4-ylpropanamide Start Waste Generation (N-methyl-3-morpholin-4-ylpropanamide) Assess_Hazards Assess Hazards (Amide, Morpholine Derivative) Start->Assess_Hazards Spill Spill Occurs Start->Spill Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Segregate_Waste Segregate Waste (Dedicated, Labeled Container) Wear_PPE->Segregate_Waste Store_Waste Store Waste Safely (Cool, Dry, Ventilated Area) Segregate_Waste->Store_Waste Licensed_Disposal Arrange for Licensed Disposal (Incineration) Store_Waste->Licensed_Disposal Small_Spill Small Spill Cleanup (Absorb and Collect) Spill->Small_Spill Small & Contained Large_Spill Large Spill Response (Evacuate, Notify EHS) Spill->Large_Spill Large or Uncontained Small_Spill->Segregate_Waste Large_Spill->Licensed_Disposal

Caption: Decision workflow for the safe disposal of N-methyl-3-morpholin-4-ylpropanamide.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • SAFETY DATA SHEETS. Shanghai Tachizaki. Available at: [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. Available at: [Link]

  • Material Safety Data Sheet. Available at: [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. Available at: [Link]

  • SAFETY DATA SHEET. AFG Bioscience LLC. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.